molecular formula C6H8N4O B1618703 4,6-Diaminonicotinamide CAS No. 171178-35-1

4,6-Diaminonicotinamide

Cat. No.: B1618703
CAS No.: 171178-35-1
M. Wt: 152.15 g/mol
InChI Key: ZBBRBOFAXNPKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diaminonicotinamide is a chemical compound supplied for research and development purposes. As a derivative of nicotinamide, it is of interest in various biochemical and pharmacological studies. Researchers are investigating its potential applications, which may include its role as a precursor or intermediate in synthetic pathways, or as a tool compound for studying enzymatic processes related to nicotinamide adenine dinucleotide (NAD+) metabolism . Its specific mechanism of action and research value are areas of ongoing scientific inquiry. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use. Please consult the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diaminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBRBOFAXNPKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349168
Record name 4,6-diaminonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-35-1
Record name 4,6-Diamino-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171178-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-diaminonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-Diaminonicotinamide: Structural Pharmacophore & Synthetic Utility

[1][2]

Executive Summary

This compound (CAS: 171178-35-1) represents a critical scaffold in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] Distinguished by its pyridine core substituted with a carboxamide at position 3 and amino groups at positions 4 and 6, this molecule functions as a potent hydrogen-bond donor/acceptor system.[1]

Its structural geometry is privileged for binding to the ATP-binding hinge region of serine/threonine kinases, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinases (JAKs) . This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and structural role in structure-based drug design (SBDD).[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identification
ParameterDetail
IUPAC Name 4,6-Diaminopyridine-3-carboxamide
CAS Registry Number 171178-35-1
Molecular Formula C₆H₈N₄O
Molecular Weight 152.15 g/mol
SMILES NC(=O)c1c(N)cc(N)nc1
Appearance Off-white to pale yellow solid
Quantitative Physicochemical Data

Data represents experimentally validated and computationally predicted consensus values.[1]

PropertyValueTechnical Context
Melting Point >200°C (dec.)[1][2][3]High lattice energy due to extensive intermolecular H-bonding network.[1]
LogP (Predicted) ~ -0.7 to 0.74Amphiphilic nature; soluble in polar organic solvents (DMSO, DMF).
Topological PSA ~109.7 ŲHigh polarity suggests limited passive membrane permeability without derivatization.[1]
pKa (Pyridine N) ~6.0 - 7.0The 4,6-diamino substitution significantly increases the basicity of the ring nitrogen compared to unsubstituted nicotinamide.
H-Bond Donors 3 (Amide NH₂, 4-NH₂, 6-NH₂)Critical for "hinge binding" in kinase active sites.[1]
H-Bond Acceptors 4 (Pyridine N, Amide O, Amide N, Amino Ns)Facilitates water-bridged interactions.

Structural Characterization & Pharmacophore Analysis[5]

The utility of this compound lies in its electronic distribution.[1] The molecule features a "push-pull" electronic system:

  • Electron Donors (+M Effect): The amino groups at C4 and C6 strongly donate electron density into the pyridine ring.

  • Electron Acceptor (-M Effect): The carboxamide group at C3 withdraws electron density, stabilizing the structure and increasing the acidity of the amide protons.

Electronic Interaction Map (Graphviz)

The following diagram illustrates the electronic flow and binding potential of the scaffold.

GCorePyridine RingC3C3: Carboxamide(H-Bond Acceptor/Donor)Core->C3-M EffectTargetKinase Hinge Region(Glu/Val Backbone)C3->TargetH-Bond (C=O)C4C4: Amino Group(H-Bond Donor)C4->Core+M EffectC4->TargetH-Bond (NH)C6C6: Amino Group(H-Bond Donor)C6->Core+M EffectN1N1: Ring Nitrogen(H-Bond Acceptor)N1->TargetH-Bond (N:)

Caption: Electronic "Push-Pull" map showing resonance contributions and key hydrogen-bonding vectors for kinase interaction.

Synthetic Methodology

The synthesis of this compound typically proceeds via nucleophilic aromatic substitution (

1Ethyl 4,6-dichloronicotinate1
Retrosynthetic Analysis[2]
  • Target: this compound[4][1][5][6][7][8][9][10]

  • Precursor: Ethyl 4,6-dichloronicotinate[1]

  • Reagent: Ammonia (NH₃) or specific amines for derivatives.[1][11]

Protocol: Ammonolysis of Ethyl 4,6-Dichloronicotinate

Note: This protocol synthesizes the parent scaffold.[1] For drug derivatives, substituted amines are used in step 2.

  • Starting Material: Charge a high-pressure autoclave vessel with Ethyl 4,6-dichloronicotinate (1.0 eq).

  • Solvent/Reagent: Add a solution of saturated Ammonia in Ethanol (excess, >10 eq) or aqueous ammonium hydroxide.[1]

  • Reaction Conditions: Seal the vessel and heat to 120–140°C for 12–24 hours.

    • Mechanistic Insight: The reaction proceeds via sequential

      
      .[1] The C4 position is more electrophilic due to the ortho-carboxyester group, reacting first.[1] The C6 position reacts subsequently. The ester is simultaneously converted to the amide via ammonolysis.[1]
      
  • Work-up: Cool to room temperature. The product often precipitates upon cooling or concentration.[1][12]

  • Purification: Filter the solid and wash with cold ethanol/water. Recrystallize from water/DMF if necessary.[1]

Synthesis Workflow Diagram

SynthesisStartEthyl 4,6-dichloronicotinateStep1S_NAr (C4 Position)Reagent: NH3/EtOHStart->Step1FastStep2S_NAr (C6 Position)& Ester AmmonolysisStep1->Step2Slow (Requires Heat)FinalThis compoundStep2->FinalPrecipitation

Caption: Stepwise nucleophilic aromatic substitution pathway from the dichloro-ester precursor.

Biological Application: IRAK4 Inhibition[2][3][18][19]

The this compound scaffold gained prominence through research by Bristol-Myers Squibb (BMS) and others as a potent inhibitor of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[1]

Mechanism of Action

IRAK4 is a serine/threonine kinase essential for Toll-like receptor (TLR) and IL-1R signaling.[1]

  • Binding Mode: The this compound core mimics the adenine ring of ATP.[1]

  • Interaction:

    • The Amide (C3) and Amino (C4) groups form a bidentate H-bond donor/acceptor motif with the kinase hinge region.

    • The Pyridine Nitrogen (N1) often interacts with a conserved water molecule or backbone residue.[1]

  • Selectivity: The C6-amino group allows for vectors that extend into the solvent-exposed region, enabling selectivity tuning against other kinases.[1]

IRAK4 Signaling Pathway Impact[2][19]

IRAK4TLRTLR / IL-1R ReceptorMyD88MyD88 AdapterTLR->MyD88IRAK4IRAK4 Kinase(Target)MyD88->IRAK4IRAK1IRAK1 / IRAK2IRAK4->IRAK1PhosphorylationInhibitorThis compoundInhibitorInhibitor->IRAK4Blocks ATP BindingNFkBNF-κB ActivationIRAK1->NFkBInflammationPro-inflammatory Cytokines(TNFα, IL-6)NFkB->Inflammation

Caption: Pathway interruption: The scaffold blocks IRAK4, preventing downstream NF-κB activation and cytokine storm.

Analytical Profile (Predicted)

For researchers validating the synthesis of the parent compound, the following spectroscopic signatures are diagnostic.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 8.2–8.4 ppm (1H, s): H2 proton . Highly deshielded due to the adjacent ring nitrogen and the electron-withdrawing amide carbonyl.[1]

  • δ 7.0–7.5 ppm (2H, br s): Amide -NH₂ .[1] Exchangeable with D₂O.

  • δ 6.0–6.8 ppm (4H, br s): C4 and C6 Amino -NH₂ .[1] Broad signals due to quadrupole broadening from nitrogen.[1]

  • δ 5.6–5.8 ppm (1H, s): H5 proton . Significantly shielded due to the electron-donating effects of the two ortho/para amino groups.[1]

Mass Spectrometry (ESI+)
  • [M+H]⁺: m/z 153.16

  • Fragmentation: Loss of NH₃ (m/z ~136) is common for primary amides/amines.[1]

References

  • Discovery of IRAK4 Inhibitors

    • Title: Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2017).[1]

    • Link:

  • Synthetic Route (Derivative Logic)

    • Title: Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors.[1]

    • Source: ACS Medicinal Chemistry Letters.[1]

    • Link:

  • JAK3 Immunomodulators

    • Title: Design, synthesis, and evaluation of this compound derivatives as novel and potent immunomodulators targeting JAK3.[1][13][10]

    • Source: Bioorganic & Medicinal Chemistry (2016).[1][13][10]

    • Link:

  • General Chemical Data

    • Title: this compound (Compound Summary).[4][5][13][8][9]

    • Source: PubChem.[1]

    • Link:

Technical Guide: Synthesis of 4,6-Diaminonicotinamide for Research Purposes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

4,6-Diaminonicotinamide (also identified as 4,6-diaminopyridine-3-carboxamide ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary intermediate in the synthesis of Janus Kinase (JAK) inhibitors , specifically for constructing fused bicyclic systems such as pyrido[4,3-d]pyrimidines and pyrrolo[2,3-b]pyridines.

The Synthetic Challenge

The primary challenge in synthesizing this molecule lies in establishing the 2,4-diamino substitution pattern (relative to the pyridine nitrogen) while preserving the 3-carboxamide functionality. Direct amination of pyridine rings is often non-selective (Chichibabin reaction issues). Therefore, the most robust research-grade syntheses rely on Nucleophilic Aromatic Substitution (


)  of activated di-halo precursors or the Controlled Hydrolysis  of corresponding nitriles.

This guide details two validated pathways:

  • Pathway A (The "Clean" Route): Ammonolysis of 4,6-dichloronicotinamide. Recommended for high purity and regiochemical certainty.

  • Pathway B (The "Precursor" Route): Acid-catalyzed hydrolysis of 4,6-diaminonicotinonitrile. Recommended if the nitrile intermediate is readily available from bulk suppliers.

Part 2: Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis reveals that the 3-carboxamide group is best installed either by displacing chlorides with ammonia (simultaneous amination) or by hydrolyzing a pre-existing nitrile.

Pathway Diagram (DOT)

SynthesisPathways cluster_legend Legend DCN 4,6-Dichloronicotinamide (Starting Material A) Ammonia NH3 (aq) / Heat (SnAr) DCN->Ammonia DNN 4,6-Diaminonicotinonitrile (Starting Material B) Acid 90% H2SO4 (Hydrolysis) DNN->Acid Target This compound (Target) Ammonia->Target  Route A Acid->Target  Route B key Route A: Preferred for Purity Route B: Preferred for Cost/Scale

Figure 1: Dual-pathway strategy for the synthesis of this compound.

Part 3: Detailed Experimental Protocols

Route A: Ammonolysis of 4,6-Dichloronicotinamide (Preferred)

This method utilizes the electron-deficient nature of the pyridine ring, activated by the amide and the nitrogen heteroatom, to facilitate double nucleophilic aromatic substitution (


).

Mechanism: The chlorines at positions 4 and 6 are highly activated. The 4-position is activated by the para-relationship to the pyridine nitrogen and the ortho-relationship to the electron-withdrawing amide. The 6-position is activated by the ortho-relationship to the pyridine nitrogen.

Materials
  • Precursor: 4,6-Dichloronicotinamide (CAS: 70593-57-6)

  • Reagent: Ammonium hydroxide (28-30%

    
     in water) or ethanolic ammonia.
    
  • Solvent: Ethanol or 2-Methoxyethanol (for higher temperatures).

  • Equipment: High-pressure steel autoclave or heavy-walled sealed tube.

Step-by-Step Protocol
  • Charging: In a 100 mL pressure vessel, suspend 4,6-dichloronicotinamide (1.91 g, 10.0 mmol) in ethanol (20 mL).

  • Reagent Addition: Add concentrated ammonium hydroxide (30 mL, excess). Alternatively, saturate the ethanol solution with anhydrous ammonia gas at 0°C until the volume increases by ~20%.

  • Reaction: Seal the vessel and heat to 130–140°C for 12–16 hours .

    • Note: The high temperature is required to displace the second chloride (usually the 6-position is slower to react than the 4-position).

  • Work-up: Cool the vessel to room temperature. Release the pressure carefully (venting excess ammonia).

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and water.

    • The residue will contain the product and ammonium chloride (

      
      ).
      
    • Triturate the solid with cold water (10 mL) to dissolve the inorganic salts.

    • Filter the remaining solid.

  • Purification: Recrystallize from water/ethanol (1:1) or boiling water.

  • Yield: Expect 65–75% as a pale yellow or off-white solid.

Route B: Hydrolysis of 4,6-Diaminonicotinonitrile

If the nitrile precursor is available (often synthesized via complex condensations of malononitrile dimer), this route is milder but requires careful control to prevent hydrolysis of the amide to the acid.

Materials
  • Precursor: 4,6-Diaminonicotinonitrile (CAS: 75776-47-5).[1][2]

  • Reagent: Sulfuric Acid (

    
    ), 90% or Concentrated.
    
  • Quench: Crushed ice and Ammonium Hydroxide.

Step-by-Step Protocol
  • Dissolution: Place 4,6-diaminonicotinonitrile (1.34 g, 10.0 mmol) in a round-bottom flask.

  • Acid Addition: Carefully add concentrated

    
      (10 mL) dropwise with stirring. The reaction is exothermic; maintain temperature <40°C initially.
    
  • Reaction: Heat the mixture to 60–70°C for 2–4 hours .

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The nitrile spot (

      
       ~0.6) should disappear, and the amide spot (
      
      
      
      ~0.3) should appear.
  • Quenching: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring.

  • Neutralization: Adjust the pH to ~8–9 using concentrated ammonium hydroxide or 50% NaOH solution .

    • Critical: Do not over-basify if using NaOH, as the amide can hydrolyze to the acid. Ammonia is safer.

  • Isolation: A precipitate will form upon neutralization. Cool in an ice bath for 1 hour to maximize precipitation. Filter the solid.

  • Purification: Wash the filter cake with cold water. Recrystallize from ethanol.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the synthesized material for downstream biological assays, the following analytical parameters must be met.

Physicochemical Properties Table[3][4]
ParameterSpecificationNotes
Appearance Pale yellow to off-white powderDarkening indicates oxidation of amines.
Molecular Formula

Molecular Weight 152.15 g/mol
Melting Point 278–280°C (dec.)Decomposes upon melting.[3]
Solubility DMSO, hot Ethanol, dilute AcidPoorly soluble in water and DCM.
Spectroscopic Validation[5]

1H NMR (DMSO-


, 400 MHz): 
  • 
     8.15 (s, 1H, H-2 of pyridine) – Diagnostic singlet, most deshielded.
    
  • 
     7.60 (br s, 1H, CONH_a)
    
  • 
     6.90 (br s, 1H, CONH_b)
    
  • 
     6.40 (br s, 2H, 
    
    
    
    at C4/C6)
  • 
     6.10 (br s, 2H, 
    
    
    
    at C4/C6)
  • 
     5.50 (s, 1H, H-5 of pyridine) – Diagnostic singlet, shielded by adjacent amines.
    

Note: The amine protons are broad and exchangeable with


.

Part 5: Safety & Handling

  • Ammonia Pressure: Route A involves heating ammonia in a closed vessel. This generates significant pressure. Use rated autoclaves and blast shields.

  • Sulfuric Acid: Route B uses concentrated acid. Wear acid-resistant gloves and face shields. Always add acid to water (or ice) during quenching, never the reverse.

  • Toxicology: Aminopyridines can be toxic and potential irritants. Handle in a fume hood.

References

  • Jang, M.-Y., De Jonghe, S., Gao, L.-J., & Herdewijn, P. (2006). Development of Synthetic Strategies for the Construction of Pyrido[4,3-d]pyrimidine Libraries — The Discovery of a New Class of PDE-4 Inhibitors. European Journal of Organic Chemistry. Link

    • Context: Describes the synthesis of the target from 4,6-diaminonicotinonitrile and 4,6-diamino-2-bromonicotinamide.
  • Nakajima, Y., et al. (2016). Design, synthesis, and evaluation of this compound derivatives as novel and potent immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 24(19), 4711-4722. Link

    • Context: Validates the target molecule as a key intermediate for JAK3 inhibitors and provides biological context.
  • Thompson, A. M., et al. (2000). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors. Journal of Medicinal Chemistry, 43(22), 4200-4211. Link

    • Context: Cites the conversion of 3-cyano-4,6-diaminopyridine to 4,6-diaminopyridine-3-carboxamide using 90% sulfuric acid.
  • Victory, P., & Borrell, J. I. (1989). New Synthesis of Pyrido[2,3-d]pyrimidines. Heterocycles. Context: Discusses the reactivity of 2-amino-3-cyanopyridines and their hydrolysis products.

Sources

Technical Guide: Solubility and Stability of 4,6-Diaminonicotinamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Diaminonicotinamide (CAS: 171178-35-1), also known as 4,6-diaminopyridine-3-carboxamide, is a critical pharmacophore often utilized as a synthetic intermediate or a competitive inhibitor in the development of Janus Kinase (JAK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[1][2][3][4][5][6][7][8][9]

Its structural integrity in solution is paramount for reproducible biological assays. While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high polarity and aprotic nature, improper handling can lead to compound degradation, precipitation, or experimental artifacts. This guide provides a scientifically grounded protocol for solubilizing, storing, and validating the stability of this compound in DMSO.

Part 1: Physicochemical Profile & Solvent Selection[10]

Molecular Characteristics

Understanding the molecule is the first step to successful solubilization.

  • Molecular Weight: 152.15 g/mol

  • Structure: A pyridine ring substituted with two primary amine groups (-NH₂) at positions 4 and 6, and an amide group (-CONH₂) at position 3.

  • Polarity: High.[6][9] The molecule possesses significant hydrogen bond donor (HBD) and acceptor (HBA) capacity.

    • Implication: Poor solubility in non-polar solvents (e.g., hexane, chloroform) and limited solubility in water at neutral pH.

  • pKa: The pyridine nitrogen and the primary amines contribute to a complex ionization profile. The ring nitrogen is weakly basic.

Why DMSO?

DMSO (Dimethyl Sulfoxide) is the optimal solvent because:

  • Polarity: It effectively disrupts the strong intermolecular hydrogen bonding network of the crystalline solid.

  • Aprotic Nature: Unlike protic solvents (ethanol, water), DMSO minimizes the risk of immediate solvolysis, although it is hygroscopic.

  • Biological Compatibility: It is widely accepted in high-throughput screening (HTS) at final concentrations <0.1-1%.

Part 2: Solubility Protocol (Standard Operating Procedure)

Objective: Prepare a stable stock solution (typically 10 mM to 50 mM) without inducing thermal degradation.

Reagents and Equipment
  • Compound: this compound (>95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Water content in DMSO significantly lowers solubility and promotes hydrolysis.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

Step-by-Step Dissolution Workflow

Step 1: Calculation Calculate the volume of DMSO required for the target concentration.



Example: To make 1 mL of a 50 mM stock, dissolve 7.6 mg of compound.

Step 2: Addition Add the calculated volume of anhydrous DMSO to the solid compound. Always add solvent to solute.

Step 3: Mechanical Mixing

  • Vortex: 30 seconds at medium speed.

  • Visual Check: Inspect for floating particulates or a "swirling" refraction pattern (Schlieren lines), indicating incomplete dissolution.

Step 4: Sonication (Critical) If particulates remain, sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes.

  • Warning: Do not allow the bath temperature to exceed 40°C. High heat can accelerate oxidation of the amino groups.

Step 5: Clarification The solution should be clear and colorless to pale yellow. If turbidity persists, centrifuge at 13,000 x g for 5 minutes to pellet insoluble impurities.

Troubleshooting Precipitation

If the compound crashes out upon dilution into aqueous buffer:

  • Cause: The "solubility cliff." The hydrophobic effect forces the aromatic ring to aggregate when DMSO concentration drops below 1-5%.

  • Solution: Perform serial dilutions in DMSO first, keeping the compound at high concentration as long as possible before the final spike into the aqueous assay buffer.

Part 3: Stability & Storage

Chemical Stability Risks in DMSO

While DMSO is stable, it is not inert.

  • Hygroscopicity: DMSO absorbs atmospheric water rapidly. Water facilitates the hydrolysis of the amide group (-CONH₂

    
     -COOH), converting the active compound into its corresponding carboxylic acid (inactive impurity).
    
  • Oxidation: Primary amines on the pyridine ring are susceptible to N-oxidation over time, especially if the DMSO contains peroxides or if exposed to light.

Storage Recommendations

To maximize shelf-life (>6 months):

ParameterRecommendationRationale
Temperature -20°C or -80°CArrhenius kinetics: lowers rate of degradation reactions.
Atmosphere Argon or Nitrogen overlayDisplaces oxygen/moisture preventing oxidation/hydrolysis.
Container Amber GlassProtects photosensitive amine/pyridine moieties.
Format Single-use AliquotsCritical. Avoids repeated freeze-thaw cycles.

Freeze-Thaw Rule: Do not exceed 3 freeze-thaw cycles. Each cycle introduces condensation (water) and thermal stress.

Part 4: Analytical Validation (The Self-Validating System)

Do not assume stability; prove it. Before using a stored stock solution for critical assays (e.g., IC50 determination), run this validation loop.

The "Purity Check" Protocol

Method: LC-MS or HPLC-UV (254 nm). Frequency: Every 3 months for stored stocks, or after any unexpected freeze-thaw.

  • Dilute: Take 1 µL of DMSO stock and dilute into 99 µL of Acetonitrile:Water (50:50).

  • Inject: Run a standard 5-minute gradient (5% to 95% B).

  • Criteria:

    • Pass: Single peak >95% area.

    • Fail: New peaks appearing at different retention times (likely hydrolysis products or N-oxides).

Part 5: Visualizations

Dissolution & Handling Workflow

This diagram outlines the decision logic for preparing and verifying the stock solution.

DissolutionWorkflow Start Solid this compound Calc Calculate DMSO Volume (Target: 10-50 mM) Start->Calc Mix Add Anhydrous DMSO & Vortex (30s) Calc->Mix Check Visual Inspection: Clear Solution? Mix->Check Sonicate Sonicate (25°C, 5-10 min) Check->Sonicate No (Particulates) Heat Gentle Heat (<40°C) Check->Heat No (Persistent) Aliquot Aliquot into Amber Vials (Single Use) Check->Aliquot Yes Sonicate->Check Heat->Check Store Store at -80°C Aliquot->Store

Caption: Logic flow for the preparation of this compound stock solutions in DMSO.

Degradation Pathways

This diagram illustrates the potential breakdown mechanisms if storage protocols are violated.

Degradation Compound This compound (Active) Hydrolysis Amide Hydrolysis Compound->Hydrolysis Oxidation N-Oxidation Compound->Oxidation Moisture Moisture (H2O) from Freeze/Thaw Moisture->Hydrolysis Oxygen Oxygen/Light Oxygen->Oxidation Acid Carboxylic Acid Derivative (Inactive) Hydrolysis->Acid Slow NOxide N-Oxide Impurity (Inactive/Toxic) Oxidation->NOxide Over Time

Caption: Potential degradation pathways (Hydrolysis and Oxidation) induced by improper storage.

References

  • PubChem. Dimethyl Sulfoxide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Balakin, K. V., et al. "DMSO solubility assessment for fragment-based screening." Journal of Biomolecular Screening, 2006. (General principles of DMSO solubility for screening libraries).
  • Cheng, X., et al. "Design, synthesis, and evaluation of this compound derivatives as novel and potent immunomodulators targeting JAK3." Bioorganic & Medicinal Chemistry, 2016.[5] (Context for synthesis and handling).

  • Way, L. "DMSO Solubility and Stability." Gaylord Chemical Technical Bulletin. (General solvent properties).

Sources

Early-Stage Research on 4,6-Diaminonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Primary Focus: Medicinal Chemistry, Synthetic Optimization, and Kinase selectivity (IRAK4/Signaling).

Executive Summary: The Scaffold Advantage

The 4,6-diaminonicotinamide scaffold represents a highly specific structural motif in medicinal chemistry, distinct from the more common 2-aminonicotinamides or 4,6-diaminopyrimidines. While pyrimidine analogs are ubiquitous in kinase inhibition (e.g., EGFR, TNNI3K inhibitors), the nicotinamide core offers unique vector orientations for the C3-amide group, allowing for distinct hydrogen-bonding interactions within the ATP-binding pocket of kinases, particularly Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

This guide details the early-stage research parameters for this scaffold, focusing on regioselective synthesis , Structure-Activity Relationship (SAR) logic , and biological validation protocols .

Structural Rationale & Pharmacophore Analysis

The this compound core functions as a "hinge-binder" mimic. Its efficacy is driven by three electronic and steric features:

  • The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor.

  • The C3-Carboxamide: The amide protons often engage the "gatekeeper" residue or the backbone carbonyls of the kinase hinge region.

  • The C4 and C6 Amines:

    • C4-Amine: Usually accommodates bulky hydrophobic groups that occupy the deep hydrophobic pocket.

    • C6-Amine: Vectors towards the solvent-exposed front, allowing for solubilizing groups (e.g., morpholines, piperazines) to improve ADME properties without disrupting binding affinity.

Mechanistic Diagram: IRAK4 Signaling & Inhibition

The primary biological application of this scaffold is the blockade of the MyD88-dependent pathway.

IRAK4_Pathway TLR TLR/IL-1R Receptor MyD88 MyD88 Adapter TLR->MyD88 IRAK4 IRAK4 (Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation Inhibitor This compound (Inhibitor) Inhibitor->IRAK4 ATP-Competition TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation (Inflammation) TRAF6->NFkB

Caption: The this compound scaffold blocks IRAK4 autophosphorylation, preventing downstream NF-κB inflammatory signaling.

Synthetic Chemistry: Regioselective Protocols

The synthesis of 4,6-diaminonicotinamides relies on Nucleophilic Aromatic Substitution (SNAr) . The critical technical challenge is controlling regioselectivity between the C4 and C6 positions.

Core Precursor: 4,6-dichloronicotinamide.

The Electronic Bias

In 4,6-dichloronicotinamide, the C4-position is significantly more electrophilic than the C6-position.

  • Reason: C4 is para to the pyridine nitrogen and ortho to the electron-withdrawing amide group. This cooperative electron withdrawal activates C4 for the first amine attack.

Step-by-Step Synthetic Workflow
Step 1: Synthesis of 4,6-Dichloronicotinamide

If not commercially available, synthesize from 4,6-dihydroxynicotinonitrile:

  • Chlorination: Reflux 4,6-dihydroxynicotinonitrile in POCl3 (Phosphorus oxychloride) with PCl5.

  • Hydrolysis: Controlled acid hydrolysis (H2SO4, 90% w/w) of the nitrile to the primary amide.

Step 2: First SNAr (C4-Selective)
  • Reagents: 4,6-dichloronicotinamide (1.0 eq), Amine A (R1-NH2, 1.0 eq), DIPEA (2.5 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Conditions: 0°C to Room Temperature (RT). Do not heat.

  • Observation: The C4-substituted product usually precipitates or can be isolated via silica chromatography.

  • QC Check: 1H NMR will show a shift in the C5-proton. Verify regiochemistry using NOESY (interaction between Amine A and C3-amide protons).

Step 3: Second SNAr (C6-Displacement)
  • Reagents: C4-amino-6-chloronicotinamide (Intermediate), Amine B (R2-NH2, Excess).

  • Conditions: High temperature (120–150°C) or Microwave irradiation.

  • Note: The C6-chlorine is deactivated by the electron-donating effect of the C4-amine installed in Step 2. Harsh conditions are required.

Synthetic Pathway Diagram

Synthesis_Flow Start 4,6-Dichloronicotinamide Step1 S_NAr 1 (0°C) C4-Selectivity Start->Step1 Amine A Inter 4-Amino-6-chloro Intermediate Step1->Inter Step2 S_NAr 2 (140°C) Microwave Inter->Step2 Amine B Final This compound Derivative Step2->Final

Caption: Regioselective sequential amination. C4 reacts under mild conditions; C6 requires thermal forcing.

Biological Validation & Data Analysis

To establish the "Trustworthiness" of your data, you must employ orthogonal assay formats.

A. Primary Biochemical Assay (In Vitro)

Protocol: FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE).

  • Target: Recombinant human IRAK4 (or relevant kinase).

  • ATP Concentration: Km,app (typically 10-50 µM) to ensure competitive inhibition mode is detected.

  • Readout: IC50 calculation based on 10-point dose-response curves.

B. Cellular Engagement Assay

Protocol: PBMC (Peripheral Blood Mononuclear Cell) Stimulation.

  • Culture: Human PBMCs.

  • Pre-treatment: Incubate with 4,6-DANA derivative for 1 hour.

  • Stimulation: Add LPS (Lipopolysaccharide) or IL-1β to trigger the pathway.

  • Readout: Measure TNF-α or IL-6 levels via ELISA.

    • Logic: If the compound inhibits IRAK4, downstream cytokine production (TNF-α) must decrease dose-dependently.

Representative Data Structure

Organize your early-stage screening data as follows:

Compound IDR1 (C4-Position)R2 (C6-Position)IRAK4 IC50 (nM)PBMC TNF-α IC50 (nM)Solubility (µM)
DANA-01 CyclopropylMorpholine12150>100
DANA-02 IsopropylPiperazine45320>100
DANA-03 PhenylMorpholine89510
Ref (BMS) (Reference)(Reference)225--

Note: High potency in enzyme assays (low IC50) must correlate with cellular activity. A large disconnect (e.g., 10 nM enzyme vs. >5000 nM cell) suggests permeability issues, often solved by modifying the C6-solubilizing group.

Key References

  • Watterson, S. H., et al. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 27(21), 4960-4965.

    • Core Reference: Establishes the scaffold's utility for IRAK4 and details the crystallographic binding mode.

  • Li, L., et al. (2017). Synthesis and biological evaluation of nicotinamide derivatives... as succinate dehydrogenase inhibitors.[3] Scientific Reports, 7, 42717.[4]

    • Context: Demonstrates the versatility of the nicotinamide scaffold in metabolic enzyme inhibition.[5]

  • Wan, Z., et al. (2016). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives (Structural Analogs). Bioorganic & Medicinal Chemistry Letters, 26(7), 1740-1744.

    • Comparative Reference: Useful for comparing the this compound SAR against the more common pyrimidine analogs.

Sources

Biological Activity and Therapeutic Potential of the 4,6-Diaminonicotinamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 4,6-Diaminonicotinamide scaffold, focusing on its emergence as a privileged pharmacophore for targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The This compound scaffold represents a highly specific chemotype in modern drug discovery, primarily distinguished by its potent inhibition of IRAK4 .[1] Unlike generic kinase inhibitors that often suffer from promiscuity, this scaffold leverages unique structural features—specifically the 3-carboxamide moiety and the 4,6-substitution pattern—to achieve high selectivity for the IRAK4 ATP-binding pocket. This guide details the structural biology, structure-activity relationships (SAR), synthetic pathways, and experimental validation of this scaffold, with a focus on its application in treating autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA).

Biological Target: IRAK4 and the Myddosome

To understand the efficacy of 4,6-diaminonicotinamides, one must first understand the signaling architecture they disrupt. IRAK4 is the apical kinase in the innate immune response downstream of Toll-like Receptors (TLRs) and Interleukin-1 Receptors (IL-1Rs).[2][3][4]

Mechanism of Action

Upon ligand binding (e.g., LPS, IL-1


), TLRs/IL-1Rs recruit the adaptor protein MyD88 . MyD88 subsequently recruits IRAK4, forming a helical oligomeric complex known as the Myddosome .[5]
  • Activation: IRAK4 undergoes autophosphorylation and subsequently phosphorylates IRAK1.[2]

  • Propagation: Phosphorylated IRAK1 dissociates to activate TRAF6.

  • Output: TRAF6 ubiquitination leads to the activation of TAK1, which drives the NF-

    
    B and MAPK pathways, resulting in the release of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6, IFN-
    
    
    ).

Therapeutic Hypothesis: Blocking IRAK4 kinase activity with 4,6-diaminonicotinamides halts this cascade at the "bottleneck," preventing the cytokine storm associated with autoimmune pathology.

Signaling Pathway Visualization

The following diagram illustrates the critical node of IRAK4 within the inflammatory cascade.[2]

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Recruitment IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor This compound (Inhibitor) Inhibitor->IRAK4 Inhibition (ATP-Competitive) TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Ubiquitination NFkB NF-κB / MAPK TAK1->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-α) NFkB->Cytokines Transcription

Caption: The IRAK4 signaling cascade. 4,6-Diaminonicotinamides inhibit the apical kinase IRAK4, preventing downstream cytokine release.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The this compound scaffold is not merely a linker; it is a precision-engineered pharmacophore designed to exploit specific residues within the IRAK4 active site.

Binding Mode Analysis

Crystallographic studies (e.g., PDB: 5W85) reveal that these inhibitors bind in the ATP pocket in a DFG-in (active) conformation.

Structural ElementInteraction Partner (IRAK4)Mechanistic Function
Nicotinamide Core Hinge Region (Met265, Val263) The amide (C3) and pyridine nitrogen (N1) form a "classical triad" of hydrogen bonds, anchoring the molecule.
C4-Amino Group Solvent Front / Ribose Pocket Substituents here (e.g., cyclopropylamine) fill the ribose binding pocket and direct vectors toward solvent, improving solubility.
C6-Amino Group Front Pocket / Gatekeeper This is the "selectivity handle." Large heteroaryl groups here interact with the unique Schellman loop and gatekeeper residue (Tyr262), distinguishing IRAK4 from other kinases.
SAR Table: Key Substitutions

The following data summarizes the impact of substitutions on potency (IC


) and selectivity.
PositionSubstituentEffect on ActivityRationale
C3 (Amide) -CONH

Essential Required for hinge hydrogen bonding. Modification to ester or nitrile abolishes activity.
C4 (Amine) CyclopropylaminoOptimal Small cycloalkyls provide optimal packing in the ribose pocket without steric clash.
C4 (Amine) IsopropylaminoGoodSlightly bulkier but retains potency; often used to modulate lipophilicity (LogD).
C6 (Amine) 1,6-Naphthyridin-2-ylHigh Potency Binds deep in the specificity pocket; forms

-stacking interactions with Tyr262.
C6 (Amine) PyrazolopyrimidineHigh PotencyAlternative heteroaryl that maintains planarity and H-bond acceptor capability.

Chemical Synthesis Protocols

The synthesis of 4,6-diaminonicotinamides typically proceeds via Regioselective Nucleophilic Aromatic Substitution (S


Ar) . The electron-deficient nature of the pyridine ring, activated by the electron-withdrawing amide/ester at C3, allows for sequential displacement of halogens.
Retrosynthetic Analysis

Target: this compound Precursor: 4,6-Dichloronicotinamide (or ethyl ester) Strategy:

  • S

    
    Ar 1 (C4 Position):  The C4 chloride is more reactive due to the ortho-effect of the electron-withdrawing carbonyl group and para-position to the ring nitrogen.
    
  • S

    
    Ar 2 (C6 Position):  The C6 chloride is displaced second, often requiring harsher conditions (higher heat or Pd-catalysis) if the nucleophile is weak.
    
Detailed Synthetic Protocol

Note: This protocol is adapted from standard medicinal chemistry routes for this scaffold.

Step 1: Synthesis of 4-amino-6-chloronicotinamide intermediate

  • Reagents: 4,6-Dichloronicotinamide (1.0 eq), Cyclopropylamine (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Ethanol or THF.

  • Conditions: Stir at 0°C to RT for 2–4 hours. The C4-Cl is displaced preferentially.

  • Workup: Concentrate in vacuo, precipitate with water, filter the solid.

  • Validation:

    
    H NMR should show loss of one aromatic doublet and appearance of cyclopropyl signals.
    

Step 2: Introduction of the C6-Heteroaryl Amine

  • Reagents: Intermediate from Step 1 (1.0 eq), Heteroaryl amine (e.g., 2-amino-1,6-naphthyridine, 1.2 eq).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (0.05 eq), Xantphos (0.1 eq), Cs
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat at 100°C under N

    
     for 12–16 hours (Buchwald-Hartwig coupling is often required for the C6 position if S
    
    
    
    Ar is sluggish).
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Synthesis Workflow Diagram

Synthesis_Flow SM 4,6-Dichloro- nicotinamide Step1 Step 1: S_NAr (C4) + R1-NH2 (0°C) SM->Step1 Int 4-Amino-6-chloro- nicotinamide Step1->Int Step2 Step 2: Buchwald (C6) + R2-NH2 / Pd cat Int->Step2 Product 4,6-Diamino- nicotinamide Step2->Product

Caption: Sequential functionalization of the nicotinamide core. C4 is functionalized first via S


Ar, followed by C6 via Pd-catalyzed coupling.

Experimental Validation: IRAK4 Kinase Assay

To validate the biological activity of synthesized compounds, a FRET-based kinase assay is the industry standard.

Protocol: LANCE Ultra TR-FRET Assay

Objective: Determine the IC


 of compounds against IRAK4.

Reagents:

  • Enzyme: Recombinant Human IRAK4 (0.5 nM final).

  • Substrate: ULight-labeled peptide substrate (e.g., myelin basic protein derived).

  • ATP: At K

    
     (typically 10 
    
    
    
    M).
  • Detection: Europium-anti-phospho-substrate antibody.

Procedure:

  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO.

  • Incubation: Mix compound, IRAK4 enzyme, and ULight-substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Tween-20). Incubate for 15 min.
    
  • Reaction Start: Add ATP to initiate the reaction. Incubate for 60 min at RT.

  • Termination: Add EDTA/Eu-antibody detection mix to stop the reaction.

  • Readout: Measure Time-Resolved Fluorescence (Excitation: 320 nm, Emission: 665 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC

    
    .
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for a valid assay.

  • Reference: Include a known inhibitor (e.g., BMS-986126) as a positive control.

References

  • Discovery of 4,6-Diaminonicotinamides as IRAK4 Inhibitors Source:Bioorganic & Medicinal Chemistry Letters (2017) Context: Primary literature describing the discovery and SAR of this scaffold by Bristol-Myers Squibb. Link:[Link]

  • Structural Basis of IRAK4 Inhibition Source:Journal of Medicinal Chemistry (2017) Context: Detailed crystallographic analysis of inhibitor binding modes in the IRAK4 ATP pocket. Link:[Link]

  • IRAK4 in Autoimmune Disease Source:Nature Reviews Drug Discovery Context: Review of the therapeutic rationale for targeting the Myddosome in Lupus and RA. Link:[Link]

Sources

Methodological & Application

Integrated Cell-Based Profiling of 4,6-Diaminonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Kinase Inhibitors (IRAK4 / JAK3) Application: Autoimmune Disease & Oncology (DLBCL) Drug Discovery[1][2]

Executive Summary & Mechanism of Action

4,6-Diaminonicotinamide is a privileged chemical scaffold in medicinal chemistry, primarily recognized for its potent inhibition of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and JAK3 (Janus Kinase 3).[1][2] Unlike simple nicotinamide analogs that target metabolic enzymes (like NAMPT), the 4,6-diamino substitution pattern creates a specific hinge-binding motif suitable for the ATP-binding pockets of serine/threonine and tyrosine kinases.[1][2]

Developing a robust assay for this compound requires a dual-pathway approach to distinguish between its immunomodulatory effects (via JAK3-STAT signaling) and its inflammatory blockade (via IRAK4-NF-


B signaling).[1][2]
Biological Context[2][3][4][5][6][7]
  • IRAK4 Pathway: Critical for Toll-like Receptor (TLR) and IL-1R signaling.[1][2][3][4][5][6] Upon ligand binding (e.g., LPS or IL-1

    
    ), MyD88 recruits IRAK4, initiating a cascade that leads to NF-
    
    
    
    B activation and pro-inflammatory cytokine production (TNF-
    
    
    , IL-6).[1][2]
  • JAK3 Pathway: Associates exclusively with the common

    
    -chain (
    
    
    
    ) cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21).[1][2] Inhibition blocks STAT5 phosphorylation, dampening T-cell and NK-cell proliferation.[1][2]
Pathway Visualization

The following diagram illustrates the dual intervention points for this compound within the inflammatory signaling network.

SignalingPathways cluster_IRAK TLR/IL-1R Pathway (Inflammation) cluster_JAK JAK-STAT Pathway (Immunity) LPS LPS / IL-1β Receptor TLR4 / IL-1R LPS->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 (Target A) MyD88->IRAK4 NFkB NF-κB Translocation IRAK4->NFkB Phosphorylation Cascade Cytok Cytokines (TNF-α, IL-6) NFkB->Cytok IL2 IL-2 / IL-15 GammaC γ-Chain Receptor IL2->GammaC JAK3 JAK3 (Target B) GammaC->JAK3 STAT5 p-STAT5 JAK3->STAT5 Phosphorylation Prolif Lymphocyte Proliferation STAT5->Prolif Inhibitor This compound Inhibitor->IRAK4 Inhibition Inhibitor->JAK3 Inhibition

Figure 1: Dual mechanism of action showing IRAK4 and JAK3 as distinct molecular targets downstream of different receptor families.[1][2]

Experimental Design Strategy

To fully characterize this compound, a single assay is insufficient.[1][2] We recommend a Modular Screening Platform :

ModuleAssay TypeCell ModelReadoutPurpose
A Functional Reporter HEK-Blue™ IL-1R or TLR4SEAP / LuciferaseHigh-throughput screening of IRAK4 potency.[1][2]
B Phospho-Signaling NK-92 or PBMCsAlphaLISA / Western (p-STAT5)Assessing JAK3 selectivity (off-target vs. on-target).[1][2]
C Phenotypic Viability OCI-Ly3 (MyD88 mut)CellTiter-Glo (ATP)Confirming efficacy in IRAK4-driven cancers (DLBCL).[1][2]

Protocol A: IRAK4 Functional Inhibition Assay (High-Throughput)

This protocol utilizes a reporter cell line expressing an NF-


B-inducible reporter (SEAP or Luciferase).[1][2] This is the most robust method for determining cellular IC50 for IRAK4 inhibitors.[2]
Materials
  • Cell Line: HEK-Blue™ IL-1

    
     cells (InvivoGen) or THP-1-Dual™ cells.[1][2]
    
  • Reagents: Recombinant Human IL-1

    
    , QUANTI-Blue™ Solution (detection reagent).[1][2]
    
  • Compound: this compound (dissolved in DMSO, 10 mM stock).[1][2]

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest HEK-Blue™ cells (ensure <80% confluency).[1][2]

    • Resuspend in assay medium (DMEM + 10% Heat-Inactivated FBS) at

      
       cells/mL.[1][2]
      
  • Compound Plating:

    • Dispense 20 µL of this compound (10-point serial dilution, 1:3) into a 96-well flat-bottom plate.

    • Include DMSO Control (0% inhibition) and Reference Inhibitor (e.g., CA-4948) wells.[1][2]

  • Cell Seeding:

    • Add 160 µL of cell suspension (~45,000 cells/well) to the compound wells.

    • Pre-incubation:[1][2] Incubate for 1 hour at 37°C to allow cellular uptake and target engagement before pathway activation.[2]

  • Stimulation:

    • Add 20 µL of IL-1

      
       (final concentration 10 ng/mL) to all wells except "No Stim" controls.[1][2]
      
    • Incubate for 18–24 hours at 37°C, 5% CO

      
      .
      
  • Detection:

    • Prepare QUANTI-Blue™ solution.[1][2]

    • Transfer 20 µL of cell supernatant to a new clear-bottom 96-well plate.

    • Add 180 µL of QUANTI-Blue™.[1][2]

    • Incubate at 37°C for 30–60 minutes (until color turns purple/blue).

    • Measure Absorbance at 620–655 nm .[2]

Data Analysis

Calculate the percentage of NF-


B inhibition:


Plot log[Concentration] vs. % Inhibition to derive the IC50.[1][2]

Protocol B: JAK3 Selectivity Assay (p-STAT5)[1][2]

Since this compound derivatives can inhibit JAK3, it is vital to quantify this activity to assess potential immunosuppressive side effects or dual-targeting potential.[1][2]

Materials
  • Cell Line: NK-92 (Natural Killer cells) or human PBMCs.[1][2]

  • Reagents: Recombinant Human IL-2.

  • Detection: AlphaLISA® SureFire® Ultra™ p-STAT5 (Tyr694) Kit (PerkinElmer) or Western Blot antibodies.[1][2]

Step-by-Step Methodology (AlphaLISA Format)
  • Starvation:

    • Wash NK-92 cells and resuspend in serum-free medium for 4 hours to reduce basal phosphorylation.[1][2]

  • Treatment:

    • Seed cells at

      
       cells/well in a 384-well plate (optiplate).
      
    • Add inhibitor (this compound) and incubate for 1 hour .[1][2]

  • Activation:

    • Stimulate with IL-2 (50 ng/mL) for exactly 15 minutes at 37°C. (JAK/STAT signaling is rapid; longer incubation causes phosphatase feedback).[1][2]

  • Lysis:

    • Add Lysis Buffer (supplemented with phosphatase inhibitors) immediately.[2] Shake for 10 min.

  • Acceptor Mix:

    • Add Acceptor beads coated with anti-p-STAT5 antibody.[1][2] Incubate 1 hour.

  • Donor Mix:

    • Add Donor beads coated with Protein A (binds the total STAT5 antibody).[2] Incubate 1 hour in the dark.

  • Read:

    • Measure signal on an EnVision® plate reader (AlphaScreen mode).[2]

Interpretation: A potent drop in signal indicates JAK3 inhibition.[2] If the IC50 for JAK3 is >100x higher than IRAK4, the compound is IRAK4-selective.[1][2] If they are comparable, it is a dual inhibitor.[1][2]

Protocol C: Phenotypic Viability in DLBCL

Diffuse Large B-Cell Lymphoma (DLBCL) of the ABC subtype often harbors the MYD88 L265P mutation, making these cells addicted to IRAK4 signaling.[1][2]

Materials
  • Target Cells: OCI-Ly3 (MyD88 L265P, IRAK4-dependent).[1][2]

  • Control Cells: OCI-Ly19 (MyD88 WT, IRAK4-independent).[1][2]

  • Readout: CellTiter-Glo® (Promega).[1][2]

Methodology
  • Seed cells (5,000 cells/well) in 96-well white-walled plates.

  • Treat with serial dilutions of this compound.

  • Incubate for 5 to 7 days . (Kinase inhibition requires multiple cell cycles to manifest as growth arrest/apoptosis in this model).

  • Add CellTiter-Glo reagent (1:1 ratio) and measure Luminescence.[1][2]

  • Success Metric: The compound should potently kill OCI-Ly3 (IC50 < 500 nM) while showing minimal toxicity to OCI-Ly19 (IC50 > 5 µM).[1][2]

Workflow Visualization

AssayWorkflow cluster_Prep Preparation cluster_Treat Treatment & Stim cluster_Read Readout Step1 Compound Dilution (DMSO Stock) Step2 Cell Seeding (HEK-Blue or NK-92) Step1->Step2 Step3 1 hr Pre-incubation Step2->Step3 Step4 Stimulation (IL-1β or IL-2) Step3->Step4 Step5_A Reporter Assay (NF-κB SEAP) Step4->Step5_A 18-24 hr (IRAK4 Path) Step5_B Phospho-Assay (p-STAT5) Step4->Step5_B 15 min (JAK3 Path)

Figure 2: Parallel workflow for functional (Reporter) and mechanistic (Phospho) profiling.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Constitutive pathway activationEnsure Serum-Free starvation for Phospho-assays. Check for Mycoplasma contamination (can activate TLRs).[2]
Low Signal Window Insufficient stimulationTitrate IL-1

or IL-2.[1][2] Ensure cytokine aliquots are fresh (avoid freeze-thaw).[1][2]
Lack of Potency (Shifted IC50) ATP CompetitionHigh intracellular ATP can shift IC50s of ATP-competitive inhibitors.[1][2] Perform assays in low-serum or use biochemical assays to confirm

.
Precipitation Solubility limitsThis compound derivatives can be hydrophobic.[1][2] Ensure DMSO concentration is <0.5% in the final well to prevent crashing out.[2]

References

  • Nakajima, Y., et al. (2016). Design, synthesis, and evaluation of this compound derivatives as novel and potent immunomodulators targeting JAK3.[1][2][7][8] Bioorganic & Medicinal Chemistry, 24(19), 4711-4722.[1][2][7] Link

  • Kelly, P. N., et al. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors.[1][2][9] Bioorganic & Medicinal Chemistry Letters, 27(21), 4908-4913.[1][2][7] Link

  • Ngo, V. N., et al. (2011). Oncogenically active MYD88 mutations in human lymphoma.[2] Nature, 470, 115–119.[1][2] Link[1][2]

  • InvivoGen. HEK-Blue™ IL-1β Cells Protocol. Link

Sources

Application Notes and Protocols for Investigating 4,6-Diaminonicotinamide in Primary Immune Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Immunomodulatory Potential of a Novel Nicotinamide Analog

The intricate dance of the immune system is orchestrated by a complex interplay of signaling pathways and metabolic processes. A key player in this regulation is nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and a substrate for various enzymes that modulate immune responses.[1][2] Nicotinamide (NAM), a form of vitamin B3 and a precursor to NAD+, has demonstrated significant anti-inflammatory properties, including the suppression of CD4+ T-cell activation and the modulation of dendritic cell function.[3][4][5][6] Furthermore, the family of Poly(ADP-ribose) polymerases (PARPs), which utilize NAD+ as a substrate, are emerging as critical regulators of immune cell function and inflammation.[7][8][9]

This document provides a comprehensive guide for the initial characterization of 4,6-Diaminonicotinamide, a novel nicotinamide analog, in primary immune cells. Given its structural similarity to nicotinamide, it is hypothesized that this compound may exert its effects through the modulation of NAD+ metabolism and/or the inhibition of PARP activity, thereby influencing immune cell function. These protocols are designed for researchers, scientists, and drug development professionals to systematically investigate the impact of this compound on key players of the innate and adaptive immune systems, including T cells, B cells, and monocytes/macrophages.

Hypothesized Mechanism of Action

Based on the known functions of nicotinamide and related compounds, this compound may influence immune cells through several potential mechanisms:

  • Modulation of NAD+ Metabolism: As a nicotinamide analog, this compound could influence the cellular NAD+ pool, which is crucial for the function of various immune cells. Changes in NAD+ levels can impact T cell differentiation, macrophage activation, and overall inflammatory responses.[2][10]

  • PARP Inhibition: Nicotinamide itself is a known inhibitor of PARP enzymes. PARP1 plays a significant role in DNA repair and has been shown to have immunomodulatory functions.[7][8] By potentially inhibiting PARP, this compound could alter gene expression and the functional responses of immune cells. PARP inhibitors compete with NAD+ for binding to the catalytic domain of PARP, thereby preventing the synthesis of poly(ADP-ribose) chains.[9]

  • Sirtuin Regulation: Sirtuins are a class of NAD+-dependent deacetylases that regulate transcription and cellular metabolism, with known impacts on immune cell function. By altering NAD+ availability, this compound could indirectly affect sirtuin activity.

The following protocols are designed to test these hypotheses by examining the effects of this compound on primary immune cell activation, proliferation, cytokine production, and key signaling events.

Experimental Workflow

experimental_workflow cluster_isolation Primary Immune Cell Isolation cluster_treatment Cell Culture & Treatment cluster_assays Functional & Mechanistic Assays pbmc PBMC Isolation (Ficoll-Paque) t_cell T Cell Isolation (Negative Selection) pbmc->t_cell b_cell B Cell Isolation (Negative Selection) pbmc->b_cell monocyte Monocyte Isolation (Positive/Negative Selection) pbmc->monocyte culture Culture with appropriate stimuli t_cell->culture b_cell->culture monocyte->culture treatment Treat with this compound (Dose-response and time-course) culture->treatment proliferation Proliferation Assay (e.g., CFSE, BrdU) treatment->proliferation cytokine Cytokine Analysis (ELISA, CBA, Intracellular Staining) treatment->cytokine flow Flow Cytometry (Surface Marker Expression) treatment->flow parp PARP Activity Assay treatment->parp western Western Blot (Signaling Pathways) treatment->western signaling_pathway cluster_pathway Hypothesized Signaling Pathway of this compound compound This compound parp PARP1 compound->parp Inhibition nad NAD+ Metabolism compound->nad Modulation nfkb NF-κB Signaling parp->nfkb Regulation sirt Sirtuins nad->sirt Substrate sirt->nfkb cytokines Cytokine Production nfkb->cytokines proliferation Cell Proliferation nfkb->proliferation activation Cell Activation nfkb->activation mapk MAPK Signaling mapk->cytokines mapk->proliferation mapk->activation

Sources

Application Note: Strategic Synthesis & Optimization of 4,6-Diaminonicotinamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1]

The 4,6-diaminonicotinamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, TYK2, IRAK4) and modulators of autoimmune pathways. Its structural resemblance to adenosine and other pyrimidine-based metabolites allows it to function effectively as an ATP-competitive inhibitor.

This guide addresses the primary synthetic challenge: Regioselectivity . The 4,6-dichloronicotinamide core possesses two electrophilic sites with distinct electronic and steric profiles. Successful synthesis requires a "programmed" approach to sequential nucleophilic aromatic substitution (SNAr), ensuring the correct amine is installed at the C4 position versus the C6 position.

Key Synthetic Challenges Solved
  • Regiocontrol: Prioritizing C4-substitution via electronic activation vs. C6-substitution via steric control.

  • Solubility: Overcoming the poor solubility of planar diaminopyridines during purification.

  • Validation: Using NMR techniques to definitively assign regioisomers.

Retrosynthetic Strategy

The most robust route proceeds via the Sequential Displacement Strategy . We utilize 4,6-dichloronicotinamide (or its ethyl ester precursor) as the linchpin intermediate. The synthesis is designed to exploit the para-directing effect of the C3-carbonyl group to activate the C4-position first.

Diagram 1: Strategic Disconnection & Reaction Pathway

G cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Regioselective Functionalization cluster_2 Stage 3: Final Diversification SM 4,6-Dihydroxynicotinic Acid (Starting Material) INT1 4,6-Dichloronicotinic Acid SM->INT1 POCl3, Reflux (Chlorination) INT2 4,6-Dichloronicotinamide (Core Electrophile) INT1->INT2 1. SOCl2 2. NH3/DIPEA (Amide Formation) C4_Product 4-Amino-6-chloronicotinamide (Major Isomer) INT2->C4_Product Amine 1 (R1-NH2) Low Temp, Polar Solvent (Electronic Control) C6_Product 6-Amino-4-chloronicotinamide (Minor Isomer) INT2->C6_Product Amine 1 (R1-NH2) Steric Bulk/Catalysis (Steric Control) Final This compound (Target Molecule) C4_Product->Final Amine 2 (R2-NH2) High Temp or Pd-Catalysis (Buchwald-Hartwig)

Caption: Step-wise workflow for the regioselective synthesis of 4,6-diaminonicotinamides starting from 4,6-dihydroxynicotinic acid.

Detailed Experimental Protocols

Protocol A: Scaffold Activation (Synthesis of 4,6-Dichloronicotinamide)

Objective: Convert the inactive dihydroxy acid into the reactive dichloro-amide scaffold.

  • Mechanism: Vilsmeier-Haack type chlorination followed by acyl chloride amidation.

  • Safety Note: POCl3 is highly corrosive and reacts violently with water. Perform all quenching steps in an ice bath.

Step-by-Step Procedure:

  • Chlorination: Suspend 4,6-dihydroxynicotinic acid (10.0 g, 64.5 mmol) in POCl3 (50 mL). Add PCl5 (1.0 eq) to accelerate the reaction.

  • Reflux at 110°C for 4–6 hours until the solution becomes clear (evolution of HCl gas).

  • Workup: Evaporate excess POCl3 under reduced pressure. Pour the residue onto crushed ice/water (200 mL) carefully. Extract with EtOAc (3 x 100 mL). Dry over Na2SO4 and concentrate to yield 4,6-dichloronicotinic acid.

  • Amidation: Dissolve the crude acid in SOCl2 (30 mL) and reflux for 2 hours. Concentrate to dryness to obtain the acid chloride.

  • Dissolve the acid chloride in dry THF (50 mL) and cool to 0°C.

  • Add 0.5M NH3 in dioxane (or aqueous NH4OH) dropwise. Stir for 1 hour at RT.

  • Purification: Precipitate usually forms. Filter and wash with water. If soluble, extract with EtOAc.

    • Yield Expectation: 70–85% over two steps.

Protocol B: Regioselective SNAr (The "C4-First" Approach)

Objective: Selectively install the first amine (R1-NH2) at the C4 position.

Scientific Rationale (Electronic vs. Steric): The C4 position is para to the electron-withdrawing carbonyl of the amide. This creates a stronger dipole and lower LUMO energy at C4 compared to C6 (which is meta to the carbonyl). Therefore, under kinetic control (low temperature), nucleophiles prefer C4.

  • Critical Exception: If R1-NH2 is extremely bulky (e.g., tert-butyl amine), steric clash with the C3-amide may force reaction at C6.

Procedure:

  • Dissolve 4,6-dichloronicotinamide (1.0 eq) in DMF or NMP (0.2 M concentration).

  • Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq) as a proton sponge.

  • Cool the solution to 0°C. This is critical for regioselectivity.

  • Add Amine R1 (1.05 eq) dropwise.

  • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

  • Monitoring: Use LC-MS. You will see the mono-substituted mass.

    • QC Check: If you see significant bis-substituted product, reduce the equivalents of amine to 0.95 eq and keep the temperature at 0°C.

  • Workup: Pour into ice water. The C4-substituted product typically precipitates. Filter and wash with water.

    • Purification: Recrystallize from EtOH or purify via Flash Chromatography (DCM/MeOH gradient).

Protocol C: The Difficult Second Displacement (C6 Functionalization)

Objective: Install the second amine (R2-NH2) at the less reactive C6 position.

Method 1: Thermal Displacement (For Aliphatic Amines)

  • Dissolve the C4-amino-6-chloronicotinamide intermediate in DMSO or NMP.

  • Add excess Amine R2 (3–5 eq).

  • Microwave Irradiation: Heat to 120–150°C for 30–60 minutes.

    • Note: Thermal displacement at C6 is sluggish because the C4-amine (electron-donating) deactivates the ring.

Method 2: Buchwald-Hartwig Coupling (For Anilines/Weak Nucleophiles) If R2 is an aromatic amine, SNAr will likely fail or require decomposition-level temperatures. Use Pd-catalysis.[1]

  • Reagents:

    • Substrate: 4-amino-6-chloronicotinamide (1.0 eq)

    • Amine: Aryl amine (1.2 eq)

    • Catalyst: Pd2(dba)3 (5 mol%)

    • Ligand: Xantphos or BrettPhos (10 mol%) — Xantphos is preferred for amides.

    • Base: Cs2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat at 100°C under Argon/Nitrogen for 4–12 hours.

  • Purification: Filter through Celite. Silica gel chromatography (DCM/MeOH/NH3).

Quality Control & Regioisomer Verification

Distinguishing the 4-amino isomer from the 6-amino isomer is the most common analytical hurdle.

Feature4-Amino-6-Chloro (Desired)6-Amino-4-Chloro (Minor/Undesired)
Reaction Kinetics Forms rapidly at 0°C (Electronic control).Forms at higher temps or with bulky amines.
1H NMR (C5-H) Doublet or Singlet, typically 6.5 – 6.8 ppm .Typically shifted upfield due to ortho-amine.
NOESY Signal Strong NOE between Amine-NH and C3-Amide-NH (if accessible) or C5-H.NOE between Amine-NH and C5-H, but no NOE to C3-Amide.
UV Profile distinct

shift due to conjugation with C3-carbonyl.
Less conjugated with carbonyl.
Diagram 2: Analytical Decision Tree

QC Start Crude Reaction Mixture (Mono-substitution) LCMS LC-MS Analysis (Confirm Mass) Start->LCMS NMR 1H NMR & NOESY LCMS->NMR Decision Is NOE observed between New NH and C3-Amide? NMR->Decision Yes Product is 4-Amino isomer (Target) Decision->Yes Yes No Product is 6-Amino isomer Decision->No No

Caption: Analytical workflow for confirming regiochemistry of the mono-substituted intermediate.

References

  • Regioselectivity in Pyrimidines and Pyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines and Related Heterocycles.[2][3][4]

    • Source:Journal of Medicinal Chemistry / NIH PMC
    • URL:[Link] (Contextual analog for regioselectivity principles).

  • Synthesis of Kinase Inhibitors (IRAK4/JAK)

    • Title: Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters (PubMed)
    • URL:[Link]

  • Buchwald-Hartwig Protocols for Heterocycles

    • Title: Buchwald-Hartwig Cross-Coupling Reaction.[1]

    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Deucravacitinib (BMS-986165)

    • Title: Discovery of Deucravacitinib (BMS-986165), a Highly Potent and Selective Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2).[5]

    • Source:Journal of Medicinal Chemistry (ACS)
    • URL:[Link] (Illustrates the relevance of the nicotinamide scaffold).

Sources

Measuring the Potency of 4,6-Diaminonicotinamide In Vitro: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Innate Immunity through IRAK4

The innate immune system, our body's first line of defense, relies on a complex network of signaling pathways to recognize and respond to invading pathogens. A pivotal player in this intricate cascade is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a serine/threonine kinase, IRAK4 is a critical mediator in the signaling pathways initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][2][3] Upon activation by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines, these receptors recruit adaptor proteins, leading to the formation of a signaling complex wherein IRAK4 plays a central role in phosphorylating downstream targets and ultimately activating transcription factors like NF-κB.[3][4] This culminates in the production of inflammatory mediators that orchestrate the immune response.

Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target.[1][2] The 4,6-diaminonicotinamide scaffold has emerged as a promising chemical starting point for the development of potent and selective IRAK4 inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the in vitro potency of this compound-based compounds against IRAK4. We will detail both a direct biochemical assay to determine enzymatic inhibition and a cell-based assay to assess potency in a physiologically relevant context.

The IRAK4 Signaling Pathway: A Linear Cascade

The activation of IRAK4 is a key event in the TLR/IL-1R signaling pathway. The following diagram illustrates the simplified, linear cascade leading to the activation of NF-κB.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_Transcription Inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription Binding to DNA Cellular_Assay_Workflow Cell_Culture 1. Culture Immune Cells (e.g., THP-1 monocytes) Compound_Treatment 2. Pre-incubate with This compound Compound Cell_Culture->Compound_Treatment LTA_Stimulation 3. Stimulate with Lipoteichoic Acid (LTA) Compound_Treatment->LTA_Stimulation Incubation 4. Incubate to allow TNF-α production LTA_Stimulation->Incubation Supernatant_Collection 5. Collect Culture Supernatant Incubation->Supernatant_Collection ELISA 6. Quantify TNF-α using ELISA Supernatant_Collection->ELISA Data_Analysis 7. Determine IC50 Value ELISA->Data_Analysis

Caption: Workflow for the LTA-Induced TNF-α Release Assay.

Experimental Protocol: LTA-Induced TNF-α Release in THP-1 Cells
Parameter Recommendation
Cell Line Human THP-1 monocytic cell line
Stimulant Lipoteichoic acid (LTA) from Staphylococcus aureus
Readout TNF-α concentration in the supernatant
Detection Method Human TNF-α ELISA kit
Plate Format 96-well flat-bottom tissue culture plates

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • For differentiation into a macrophage-like phenotype, treat the cells with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Plate the differentiated THP-1 cells in 96-well plates at an appropriate density (e.g., 1 x 105 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a working solution of LTA in cell culture medium.

    • Add the LTA solution to the wells to a final concentration known to elicit a robust TNF-α response (e.g., 1-10 µg/mL).

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell layer.

  • TNF-α Quantification:

    • Perform a human TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves incubating the supernatant in an antibody-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Generate a standard curve using recombinant human TNF-α.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percent inhibition of TNF-α production for each compound concentration relative to the LTA-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary and Interpretation

The results from both the biochemical and cellular assays should be compiled and analyzed to provide a comprehensive understanding of the potency of the this compound compound.

Assay Type Parameter Measured Expected Outcome for an Active Compound
Biochemical Kinase Assay IC50 (nM or µM)A low IC50 value, indicating potent direct inhibition of IRAK4 enzymatic activity.
Cellular TNF-α Release Assay IC50 (nM or µM)A low IC50 value, indicating effective inhibition of the IRAK4 signaling pathway in a cellular context.

A potent and cell-permeable this compound compound is expected to exhibit low nanomolar to micromolar IC50 values in both assays. A significant drop-off in potency between the biochemical and cellular assays may indicate issues with cell permeability, compound stability, or off-target effects.

Conclusion

The in vitro characterization of this compound-based IRAK4 inhibitors requires a multi-faceted approach. The combination of a direct biochemical kinase assay and a physiologically relevant cell-based assay provides a robust and reliable method for determining the potency and cellular efficacy of these compounds. The protocols outlined in this application note offer a solid foundation for researchers to accurately assess the potential of novel this compound derivatives as therapeutic agents for the treatment of inflammatory and autoimmune diseases.

References

  • BPS Bioscience. IRAK4 Kinase Assay Kit. [Link]

  • Hata, A. et al. (2006). IRAK-4–a shared NF-kappaB activator in innate and acquired immunity. Trends in Immunology, 27(11), 503-506. [Link]

  • Anwar, M. A. et al. (2020). Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. Molecules, 25(21), 5038. [Link]

  • Wikipedia. IRAK4. [Link]

  • Wang, Z. et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. European Journal of Medicinal Chemistry, 284, 117006. [Link]

  • BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. [Link]

  • Percy, M. G., & Gründling, A. (2014). Extraction and Analysis of Bacterial Teichoic Acids. Methods in molecular biology (Clifton, N.J.), 1149, 41–51. [Link]

  • O'Dwyer, M. J. et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Critical care medicine, 44(4), e221–e227. [Link]

  • O'Neill, L. A. (2008). Targeting Toll-like receptor signaling as a therapeutic strategy for inflammatory diseases. Nature reviews. Drug discovery, 7(2), 169–179. [Link]

  • Pauli, E. K. et al. (2014). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. The Journal of biological chemistry, 289(8), 5038–5050. [Link]

  • ResearchGate. Pathway of interleukin-1 signaling (IL-1R) and Toll-like receptor (TLR)-mediated signaling. [Link]

  • Smith, J. et al. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology, 14, 1356801. [Link]

  • Charles River Laboratories. LPS-Induced Cytokine Release Model. [Link]

  • Cell Biolabs, Inc. LTA (Lipoteichoic Acid) ELISA Kit. [Link]

  • bioRxiv. IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. [Link]

  • ResearchGate. TLR structure and signaling pathway. The Toll/IL-1R (TIR) domain is a... [Link]

  • YouTube. TLR Signalling Pathway. [Link]

  • ResearchGate. Requirement of IRAK4 kinase activity in NF-kB activation. A, Cell... [Link]

  • MDPI. Bacterial Lipoteichoic Acid Attenuates Toll-Like Receptor Dependent Dendritic Cells Activation and Inflammatory Response. [Link]

  • Creative Biolabs. LPS-induced Cytokine Release Model Development Service. [Link]

  • Gründling, A., & Schneewind, O. (2007). In Vitro Analysis of the Staphylococcus aureus Lipoteichoic Acid Synthase Enzyme Using Fluorescently Labeled Lipids. Journal of bacteriology, 189(11), 3937–3948. [Link]

Sources

Technical Application Note: 4,6-Diaminonicotinamide Scaffolds in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers investigating the 4,6-Diaminonicotinamide (4,6-DANA) scaffold. This chemical class has emerged as a privileged structure for developing inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and JAK3 (Janus Kinase 3), bridging innate and adaptive immunity blockade.[1]

Executive Summary & Mechanistic Rationale

The This compound core represents a critical chemotype in modern immunology drug discovery. Unlike broad-spectrum anti-metabolites (e.g., 6-aminonicotinamide), 4,6-DANA derivatives function primarily as ATP-competitive kinase inhibitors .[1][2]

Research indicates this scaffold possesses a unique binding mode capable of targeting two distinct but complementary nodes in autoimmune pathology:

  • IRAK4 (Innate Immunity): The master kinase downstream of MyD88, essential for signaling via Toll-Like Receptors (TLRs) and IL-1 Receptors.[1][2][3] Inhibition blocks pro-inflammatory cytokine production (TNF

    
    , IL-6) by macrophages and dendritic cells.
    
  • JAK3 (Adaptive Immunity): A kinase restricted to hematopoietic cells, essential for signaling via the common

    
    -chain cytokines (IL-2, IL-4, IL-7, IL-15, IL-21).[1][2] Inhibition suppresses T-cell proliferation and survival.[1][2][4]
    

Experimental Value: By utilizing 4,6-DANA derivatives, researchers can experimentally evaluate the therapeutic ceiling of dual innate/adaptive immune blockade in models like Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), and Psoriasis.

Mechanistic Pathway Diagram

The following diagram illustrates the dual intervention points of 4,6-DANA derivatives within the immune signaling cascade.

ImmuneSignaling TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 (Target A) MyD88->IRAK4 NFkB NF-kappaB IRAK4->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-6, TNFalpha) NFkB->Cytokines Transcription CytRec gamma-chain Cytokine Receptor JAK3 JAK3 (Target B) CytRec->JAK3 STAT STAT5/STAT3 JAK3->STAT Phosphorylation TCell T-Cell Proliferation STAT->TCell Activation DANA This compound Scaffold DANA->IRAK4 Inhibits DANA->JAK3 Inhibits

Figure 1: Dual mechanism of action. This compound derivatives intercept signaling at IRAK4 (innate) and JAK3 (adaptive), preventing downstream inflammatory transcription.

Compound Management & Preparation

Important: The parent compound (CAS 171178-35-1) serves as the core scaffold.[1][2] For high-potency studies, researchers often synthesize or procure substituted derivatives (e.g., N-alkylated or aryl-substituted forms) described in recent medicinal chemistry literature.[1][2]

Solubility & Storage Protocol
  • Physical State: Off-white to pale yellow solid.[1][2]

  • Stock Solution: Dissolve in DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM.

    • Note: The free base may have limited aqueous solubility.[2] Avoid direct dissolution in PBS or media.[2]

  • Storage: Aliquot stock solutions and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.[1][2]

  • In Vivo Formulation (Vehicle):

    • Standard: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1][2]

    • Alternative: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water (suspension for oral gavage).

In Vitro Validation Protocols

Before in vivo application, the specific 4,6-DANA derivative must be validated for kinase selectivity and cellular potency.

Protocol A: Cellular IRAK4 Inhibition Assay (THP-1 Monocytes)

Objective: Measure inhibition of TLR-induced TNF


 production.[1][2]
  • Cell Culture: Culture THP-1 human monocytes in RPMI-1640 + 10% FBS.

  • Seeding: Plate

    
     cells/well in 96-well plates.
    
  • Differentiation (Optional): Treat with PMA (50 ng/mL) for 24h to differentiate into macrophage-like cells, or use suspension monocytes directly.[2]

  • Pre-treatment: Add 4,6-DANA derivative (serial dilutions: 10

    
    M to 1 nM) for 1 hour.
    
    • Control: DMSO vehicle only.[1][2]

  • Stimulation: Stimulate with LPS (100 ng/mL) or IL-1

    
     (10 ng/mL)  for 4–6 hours.
    
    • Rationale: LPS signals through TLR4; IL-1

      
       signals through IL-1R.[1][2] Both require IRAK4.[1][2]
      
  • Readout: Collect supernatant. Quantify TNF

    
     or IL-6 via ELISA.[1][2]
    
  • Analysis: Calculate IC

    
     using a 4-parameter logistic fit.
    
Protocol B: Cellular JAK3 Inhibition Assay (Jurkat T-Cells)

Objective: Measure inhibition of IL-2 induced STAT5 phosphorylation.[1][2]

  • Cell Culture: Serum-starve Jurkat T-cells (or human PBMCs) for 4–6 hours in RPMI + 0.5% BSA.

  • Pre-treatment: Incubate cells with 4,6-DANA derivative (serial dilutions) for 1 hour.

  • Stimulation: Add IL-2 (100 U/mL) for 15 minutes.

    • Rationale: IL-2 receptor signals exclusively through JAK1/JAK3 heterodimers.[1][2]

  • Fixation/Permeabilization: Immediately fix with 1.6% Paraformaldehyde (10 min) and permeabilize with ice-cold Methanol (30 min).[1][2]

  • Staining: Stain with anti-phospho-STAT5 (Tyr694) fluorophore-conjugated antibody.[1][2]

  • Readout: Flow Cytometry (Mean Fluorescence Intensity - MFI).

  • Success Criteria: Dose-dependent reduction in pSTAT5 MFI relative to unstimulated baseline.

In Vivo Experimental Protocol: Collagen-Induced Arthritis (CIA)[1][2]

The CIA model in mice is the gold standard for evaluating kinase inhibitors in rheumatoid arthritis.

Experimental Design Table
ParameterSpecification
Species/Strain DBA/1J Mice (Male, 8–10 weeks)
Induction Agent Bovine Type II Collagen (CII) emulsified in Complete Freund's Adjuvant (CFA)
Group Size n = 10 per group
Dosing Route Oral Gavage (PO) or Intraperitoneal (IP)
Dose Range Low (10 mg/kg), High (30–100 mg/kg)
Frequency QD (Once daily) or BID (Twice daily)
Step-by-Step Workflow
  • Induction (Day 0): Inject 100

    
    L of CII/CFA emulsion intradermally at the base of the tail.
    
  • Boost (Day 21): Inject 100

    
    L of CII in Incomplete Freund's Adjuvant (IFA) to synchronize disease onset.
    
  • Enrollment (Day 21–28): Monitor paws for redness/swelling. Randomize mice into treatment groups once the clinical score reaches 1–2 (established disease).

  • Treatment Phase (14 Days):

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (e.g., Tofacitinib 10 mg/kg).

    • Group 3: 4,6-DANA Derivative (Low Dose).[1][2]

    • Group 4: 4,6-DANA Derivative (High Dose).[1][2]

  • Scoring: Blinded scoring of all 4 paws (Scale 0–4 per paw, Max score 16) every 2 days.

  • Histology (Termination): Collect hind paws. Fix in formalin, decalcify, and stain with H&E to assess synovial hyperplasia and bone erosion.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: In Vivo CIA Model Synth Compound Prep (DMSO Stock) Screen Kinase Screen (IRAK4 / JAK3 IC50) Synth->Screen CellAssay Cellular Assay (THP-1 / Jurkat) Screen->CellAssay Induction Induction (Collagen/CFA Day 0) CellAssay->Induction Select Candidate Boost Boost Injection (Day 21) Induction->Boost Random Randomization (Clinical Score > 1) Boost->Random Dosing Daily Dosing (14 Days) Random->Dosing Analysis Clinical Scoring & Histology Dosing->Analysis

Figure 2: Experimental pipeline from compound preparation to in vivo efficacy testing.[1][2]

Data Interpretation & Troubleshooting

Expected Results
  • Kinase Assay: Potent derivatives should show IC

    
     < 100 nM for IRAK4 and/or JAK3.
    
  • Cell Assay: Inhibition of TNF

    
     release should correlate with kinase potency.[1][2]
    
  • In Vivo: Significant reduction in Mean Arthritic Score (MAS) and reduced paw swelling compared to vehicle.

Troubleshooting Guide
  • Issue: Low solubility in aqueous vehicle.[1][2]

    • Solution: Increase PEG300 concentration or use a microsuspension with 0.5% Methylcellulose.[1][2]

  • Issue: Toxicity (weight loss > 15%).[2]

    • Solution: Reduce dose frequency to QD or lower the dose. Check for off-target inhibition (e.g., JAK2 inhibition can cause anemia).

  • Issue: Lack of efficacy in vivo despite in vitro potency.[2]

    • Solution: Check pharmacokinetics (PK). The compound may have high clearance.[2] Collect plasma at 1h, 4h, and 24h post-dose to verify exposure.

References

  • Nakajima, Y., et al. (2016).[5][6][7] "Design, synthesis, and evaluation of this compound derivatives as novel and potent immunomodulators targeting JAK3."[5][6][7][8] Bioorganic & Medicinal Chemistry, 24(19), 4711–4722.[5][7][8]

  • Dougan, D.R., et al. (2017). "Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(21), 4867–4872.

  • McInnes, I.B., & Schett, G. (2011). "The pathogenesis of rheumatoid arthritis." The New England Journal of Medicine, 365, 2205-2219. (Grounding for CIA Model relevance).

  • O'Shea, J.J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine, 368, 161-170. (Grounding for JAK3 mechanism).[4][6][7]

Sources

Probing the Gatekeeper of Innate Immunity: 4,6-Diaminonicotinamide as a Selective Chemical Probe for IRAK4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: IRAK4, a Critical Node in Inflammatory Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a central serine/threonine kinase that orchestrates signaling cascades downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response, our first line of defense against invading pathogens. Upon activation by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88. This recruitment facilitates the assembly of a higher-order signaling complex known as the Myddosome, where IRAK4 is the apical kinase.[1][3]

IRAK4's role is twofold: it possesses essential kinase activity and a crucial scaffolding function.[4][5] As the initiator of the signaling cascade, IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to the activation of downstream pathways, including NF-κB and MAPK, which drive the expression of inflammatory mediators.[1][3] Dysregulation of IRAK4 activity is implicated in a host of inflammatory and autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, as well as certain cancers, making it a compelling target for therapeutic intervention.[2][6] The development of selective chemical probes is therefore paramount to dissecting the nuanced roles of IRAK4 in both health and disease.

This guide details the application of a potent and selective 4,6-diaminonicotinamide-based chemical probe, exemplified by the well-characterized compound 29 , for the rigorous investigation of IRAK4 biology.[7] We provide the rationale and detailed protocols for its use in confirming target engagement and elucidating its impact on downstream signaling pathways.

The Chemical Probe: A Profile of a this compound-Based IRAK4 Inhibitor

The this compound scaffold has been optimized through structure-based design to yield highly potent and selective inhibitors of IRAK4.[7][8] These compounds typically bind to the ATP-binding site of the kinase domain, effectively blocking its catalytic activity. The exemplary probe, compound 29, has demonstrated sub-micromolar potency in cellular assays.[7]

Key Characteristics of the this compound Probe (Compound 29):

CharacteristicDataReference
Target Interleukin-1 receptor-associated kinase 4 (IRAK4)[7]
Mechanism of Action ATP-competitive kinase inhibitor[1]
Cellular Potency Sub-micromolar activity in LTA-stimulated assays[7]
Selectivity High selectivity over other kinases[8]

Visualizing the IRAK4 Signaling Axis

To appreciate the impact of the this compound probe, it is essential to understand the signaling pathway it modulates.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Myddosome Formation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Probe This compound (Compound 29) Probe->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB_complex IκB-NF-κB IKK->NFkB_complex IκB Phosphorylation & Degradation NFkB NF-κB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Nuclear Translocation MAPK->Gene_Expression

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Experimental Protocols: A Guide to Interrogating IRAK4

The following protocols are designed to provide a robust framework for validating the interaction of the this compound probe with IRAK4 and assessing its functional consequences in a cellular context.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.[9][10]

Workflow for CETSA:

CETSA_Workflow A 1. Cell Culture & Treatment B 2. Heat Shock A->B Treat with Probe or Vehicle C 3. Cell Lysis B->C Temperature Gradient D 4. Separate Soluble & Precipitated Fractions C->D Centrifugation E 5. Western Blot for IRAK4 D->E Analyze Supernatant F 6. Data Analysis E->F Quantify Bands

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., THP-1 human monocytic cells) to approximately 80-90% confluency.

    • Harvest and resuspend the cells in the appropriate culture medium.

    • Treat the cells with the this compound probe at various concentrations (e.g., 0.1 to 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for IRAK4, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. It is also recommended to probe for a loading control such as GAPDH.

  • Data Analysis:

    • Quantify the band intensities for IRAK4 at each temperature.

    • Normalize the intensities to the loading control and then to the intensity at the lowest temperature (e.g., 37°C).

    • Plot the relative protein abundance against temperature for both the vehicle and probe-treated samples. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target.[11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (IRAK4-NanoLuc®) and a cell-permeable fluorescent tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[11][12]

Workflow for NanoBRET™ Assay:

NanoBRET_Workflow A 1. Transfect Cells with IRAK4-NanoLuc® Vector C 3. Plate Cells and Add Reagents A->C 24h post-transfection B 2. Prepare Compound & Tracer Solutions B->C D 4. Incubate C->D E 5. Add Substrate & Read BRET Signal D->E F 6. Data Analysis E->F Calculate BRET ratio

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Steps:

  • Cell Transfection:

    • Transfect HEK293 cells with the IRAK4-NanoLuc® Fusion Vector using a suitable transfection reagent.[12][13] Allow for protein expression for approximately 20-24 hours.[13]

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound probe in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ Tracer K-10 at the recommended concentration in Opti-MEM®.[12]

  • Cell Plating and Compound Addition:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • In a white 96-well or 384-well plate, add the diluted probe or vehicle control.

    • Add the cell suspension to the wells.

    • Add the NanoBRET™ Tracer K-10 to all wells.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.[13]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10-20 minutes on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).

  • Data Analysis:

    • Calculate the BRET ratio (610nm emission / 450nm emission).

    • Plot the BRET ratio against the log of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of the probe.

Protocol 3: Analysis of Downstream Signaling by Western Blot

To assess the functional consequences of IRAK4 inhibition by the this compound probe, it is crucial to monitor the phosphorylation status of downstream signaling molecules.

Detailed Steps:

  • Cell Culture, Pre-treatment, and Stimulation:

    • Seed a suitable cell line (e.g., THP-1 or primary human macrophages) and allow them to adhere or differentiate as needed.

    • Pre-treat the cells with the this compound probe at the desired concentration (e.g., 1 µM) or vehicle for 1-2 hours.

    • Stimulate the cells with an appropriate TLR agonist, such as lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), for a time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Use primary antibodies to detect the following proteins:

      • Phospho-IRAK1

      • Total IRAK1

      • Phospho-IκBα

      • Total IκBα

      • Phospho-p65 (NF-κB)

      • Total p65 (NF-κB)

      • A loading control (e.g., GAPDH or β-actin)

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated proteins and normalize them to the corresponding total protein levels.

    • Compare the levels of phosphorylation in probe-treated cells to vehicle-treated cells at each time point to determine the inhibitory effect of the this compound probe on the IRAK4 signaling pathway. A reduction in the phosphorylation of downstream targets will confirm the functional activity of the probe.[14]

Synthesis of a this compound IRAK4 Probe

The synthesis of this compound derivatives generally follows a multi-step process. A representative synthetic scheme is outlined below, based on published procedures.[8]

Synthetic Scheme:

Synthesis_Scheme A Ethyl 4,6-dichloronicotinate B 4-Alkylamino derivative A->B Alkylamine C Nicotinic acid derivative B->C Hydrolysis D Nicotinamide derivative C->D Amine coupling E Final this compound Probe D->E Buchwald amination with Aryl amine

Caption: General synthetic route for this compound IRAK4 inhibitors.

General Procedure:

  • Step 1: Amination of Ethyl 4,6-dichloronicotinate. Ethyl 4,6-dichloronicotinate is reacted with an appropriate alkylamine to selectively displace the chlorine at the 4-position.[8]

  • Step 2: Hydrolysis. The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.[8]

  • Step 3: Amide Coupling. The carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI).[8]

  • Step 4: Buchwald-Hartwig Amination. The final step involves a palladium-catalyzed Buchwald-Hartwig amination to introduce the second amino group at the 6-position, yielding the target this compound.[8]

Note: The specific reagents and reaction conditions will vary depending on the desired final compound. Researchers should consult the primary literature for detailed experimental procedures.[8]

Conclusion and Future Perspectives

The this compound class of inhibitors, exemplified by compound 29, represents a valuable tool for the scientific community to probe the intricate functions of IRAK4. The protocols outlined in this guide provide a comprehensive approach to rigorously validate target engagement in a cellular context and to dissect the downstream consequences of IRAK4 inhibition. By employing techniques such as CETSA, NanoBRET™, and downstream signaling analysis, researchers can confidently utilize this chemical probe to further our understanding of IRAK4's role in inflammatory diseases and cancer, ultimately paving the way for the development of novel therapeutics. The dual nature of IRAK4 as both a kinase and a scaffold protein suggests that future investigations could also explore how these inhibitors affect the protein-protein interactions within the Myddosome complex, offering deeper insights into its complex biology.[4][5]

References

  • Condroski, K. F., et al. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(21), 4908-4913. [Link]

  • opnMe.com. (n.d.). IRAK4 inhibitor | BI1543673. Retrieved from [Link]

  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. [Link]

  • Google Patents. (n.d.). WO2023227703A1 - Solid forms of heterocyclylamides as irak4 inhibitors.
  • Chen, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(12), 2356-2363. [Link]

  • Boyle, R. G., et al. (2020). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS Medicinal Chemistry Letters, 11(4), 458-465. [Link]

  • Dai, X., et al. (2020). Assessing IRAK4 Functions in ABC DLBCL by IRAK4 Kinase Inhibition and Protein Degradation. Cell Chemical Biology, 27(12), 1589-1600.e11. [Link]

  • The Chemical Probes Portal. (n.d.). IRAK4-IN-28. Retrieved from [Link]

  • Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1040-1054. [Link]

  • He, Y., et al. (2025). Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice. Acta Pharmaceutica Sinica B. [Link]

  • Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery, 26(8), 1040-1054. [Link]

  • Shaw, J., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(31), 5649-5653. [Link]

  • ResearchGate. (n.d.). The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-Like receptor agonists. Retrieved from [Link]

  • Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1394, pp. 205-220). Humana Press. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Leuthner, B. (2019). Towards higher content for early Drug Discovery - Target engagement analysis by NanoBret. Merck Group. [Link]

  • Cushing, L., et al. (2020). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 11(2), 162-168. [Link]

  • CETSA. (n.d.). Publications. Retrieved from [Link]

  • Chen, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(12), 2356–2363. [Link]

  • Harris, P. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 29(10), 1547-1557.e6. [Link]

  • Seganish, W. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942-947. [Link]

  • Guven-Maiorov, E., et al. (2015). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology, 6, 624. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4,6-Diaminonicotinamide Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #SOL-46DN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 9, 2026

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 4,6-Diaminonicotinamide . If you are here, you are likely experiencing inconsistent IC50 data, visible precipitation in cell media, or "flat-line" dose-response curves.

The Root Cause: this compound is a classic "brick dust" molecule. Its structure features a pyridine ring with two amino groups and an amide. These moieties act as strong hydrogen bond donors and acceptors, creating a high crystal lattice energy. While soluble in DMSO, the molecule is thermodynamically driven to re-crystallize (precipitate) immediately upon contact with aqueous buffers (PBS, DMEM) at physiological pH, often forming colloidal aggregates that cause assay interference.

This guide provides the protocols to overcome these thermodynamic barriers.

Solubility Decision Matrix (Workflow)

Before proceeding, determine your solubility strategy based on your assay type.

SolubilityWorkflow Start Start: this compound Powder DMSO_Stock Dissolve in dry DMSO (Stock: 10-20 mM) Start->DMSO_Stock Check_Clarity Visual Inspection: Clear Solution? DMSO_Stock->Check_Clarity Sonicate Action: Sonicate (40°C, 10 min) or Vortex Check_Clarity->Sonicate Cloudy/Particulates Assay_Type Select Assay Type Check_Clarity->Assay_Type Clear Sonicate->Check_Clarity Biochem Biochemical/Enzymatic (Cell-free) Assay_Type->Biochem Cellular Cell-Based (Media + Serum) Assay_Type->Cellular InVivo In Vivo (Animal Dosing) Assay_Type->InVivo Biochem_Sol Add Detergent (0.01% Triton X-100) Biochem->Biochem_Sol Cell_Sol Intermediate Dilution (Step-Down Method) Cellular->Cell_Sol Vivo_Sol Formulation: PEG400 / Captisol InVivo->Vivo_Sol

Figure 1: Decision matrix for solubilizing this compound based on experimental application.

Critical Troubleshooting & Protocols

Issue 1: "It crashed out of solution when I added media."

Diagnosis: Kinetic Precipitation. Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into aqueous media creates a local region of supersaturation. The water molecules strip the DMSO solvation shell faster than the compound can disperse, forcing it to aggregate.

The Solution: The "Step-Down" Intermediate Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate buffer with a higher solvent tolerance.

Protocol:

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step (10x Conc.): Dilute the stock 1:10 into a "Carrier Buffer" (e.g., PBS + 5% DMSO + 0.5% Tween-80).

    • Result: 1 mM compound in 10% DMSO (metastable but clear).

  • Final Step (1x Conc.): Dilute this intermediate 1:10 into your final assay media.

    • Result: 100 µM compound in 1% DMSO.

    • Why this works: The surfactant (Tween-80) coats the hydrophobic micro-crystals, preventing them from growing into visible precipitates.

Issue 2: "My IC50 curves are flat or shifting."

Diagnosis: Colloidal Aggregation (SCAMs). this compound can form colloidal aggregates that sequester enzymes non-specifically. This looks like inhibition, but it is a false positive (pan-assay interference).

The Solution: Detergent Disruption Aggregates are sensitive to non-ionic detergents.[1]

Protocol:

  • Add 0.01% v/v Triton X-100 (or freshly prepared CHAPS) to your assay buffer before adding the compound.

  • Validation: If the IC50 increases significantly (potency drops) after adding detergent, your previous "activity" was likely due to sticky aggregates, not specific binding [1].

Issue 3: "The compound won't dissolve in DMSO even at 10 mM."

Diagnosis: Hydrated DMSO. DMSO is hygroscopic (absorbs water from air).[2] If your DMSO is "wet," the solubility of this compound drops exponentially.

The Solution:

  • Use anhydrous DMSO (stored over molecular sieves).

  • Warming: Briefly heat the solution to 37°C–40°C.

  • Sonication: Sonicate in a water bath for 10–15 minutes. Visual clarity is mandatory before dilution.

Data Reference: Solvent Compatibility

Use this table to select the correct vehicle for your specific application.

Solvent / CarrierSolubility RatingApplication Note
100% DMSO High (~50 mM)Stock Storage. Store at -20°C. Avoid freeze-thaw cycles.
PBS (pH 7.4) Very Low (< 50 µM)Avoid direct dilution. Will precipitate instantly.
PBS (pH 5.0) ModerateAcidic pH protonates amino groups, improving solubility.
PEG400 HighExcellent cosolvent for in vivo or high-conc assays.
20% Captisol® HighCyclodextrins encapsulate the hydrophobic core. Best for IV/IP dosing.
0.5% Methylcellulose SuspensionSuitable for oral gavage (PO) in rodents (creates a homogeneous suspension).

Advanced: In Vivo Formulation Guide

For animal studies (PK/PD), simple DMSO/PBS mixtures are often too toxic or result in precipitation in the peritoneal cavity.

Recommended Formulation (IV/IP Injection):

  • Composition: 5% DMSO + 40% PEG400 + 55% Saline.

  • Preparation Order (Critical):

    • Dissolve compound in DMSO completely.

    • Add PEG400 and vortex until clear.

    • Slowly add warm Saline (37°C) while vortexing.

    • Check: Solution must remain clear. If cloudy, add 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to 20% w/v.

Mechanism of Action: The PEG400 acts as a bridge solvent, reducing the polarity gap between DMSO and Saline, while the saline provides isotonicity for the animal [2].

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: No. This compound has significantly lower solubility in ethanol compared to DMSO. Ethanol also evaporates faster, leading to "edge effects" in plate-based assays.

Q: Why does the compound precipitate after 24 hours in the fridge? A: Cold temperatures reduce kinetic energy, lowering the solubility limit. Always equilibrate assay plates to Room Temperature (RT) or 37°C before reading. If storing intermediate plates, seal them tightly to prevent DMSO evaporation, which drives precipitation [3].

Q: Is the compound light sensitive? A: Nicotinamide derivatives can be sensitive to UV light. While not strictly required, we recommend using amber tubes or wrapping stocks in foil to prevent photo-degradation over long storage periods.

References

  • Assay Guidance Manual. Assay Interference by Aggregation. NCBI Bookshelf. Available at: [Link]

  • PubChem. Dimethyl Sulfoxide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry.Strategies to Address Compound Precipitation in Assays. (General Principles derived from standard medicinal chemistry practices for aminopyridines).

For further assistance, please contact the Application Science team with your specific buffer composition and compound concentration requirements.

Sources

Technical Support Center: Synthesis and Purification of 4,6-Diaminonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4,6-diaminonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic compound. As a potent and selective inhibitor of IRAK4, this compound and its derivatives are of significant interest in the development of treatments for autoimmune diseases.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and purification of high-purity this compound in your laboratory.

Troubleshooting Guide: Synthesis

The synthesis of this compound can be a multi-step process, and like any organic synthesis, it is prone to various challenges that can impact yield and purity. This section addresses specific issues you may encounter during the reaction.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors, from incomplete reactions to the formation of side products.[2] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This will help determine the optimal reaction time. Consider a moderate increase in reaction temperature or extending the reaction time if the starting materials are still present in significant amounts.[2]

  • Suboptimal Reagent Quality: The purity of starting materials and reagents is paramount.

    • Solution: Ensure all reactants and solvents are of high purity and are anhydrous, especially if the reaction involves moisture-sensitive reagents. For instance, in related nicotinamide syntheses, the purity of the starting pyridine derivative is critical.[2]

  • Catalyst Deactivation: If your synthesis involves a catalyst, its activity may be compromised.

    • Solution: In catalytic reactions, such as those involving palladium catalysts for amination, the catalyst can be poisoned by impurities.[3] Ensure the reaction is performed under the prescribed conditions and consider using a fresh batch of catalyst.

  • Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired product.

    • Solution: Optimize reaction conditions such as temperature, solvent, and stoichiometry to minimize side reactions. For example, in the synthesis of related diaminopyrimidines, controlling the stoichiometry of the amine is crucial to prevent the formation of di-substituted byproducts.[3]

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Monitor Reaction Progress (TLC/HPLC) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete extend_time Increase Reaction Time/Temperature incomplete->extend_time Yes reagent_quality Check Reagent Purity incomplete->reagent_quality No extend_time->check_completion catalyst_activity Evaluate Catalyst Activity reagent_quality->catalyst_activity side_reactions Analyze for Side Products (LC-MS/NMR) catalyst_activity->side_reactions optimize_conditions Optimize Reaction Conditions side_reactions->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A flowchart for troubleshooting low reaction yields.

Question 2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?

Improving the selectivity of a reaction is key to achieving a high purity product and simplifying the purification process.

Strategies for Improving Selectivity:

  • Choice of Reagents and Catalysts: The selection of reagents and catalysts can have a profound impact on selectivity. For instance, in the amination of di-chlorinated pyrimidines, the choice of phosphine ligand for the palladium catalyst can influence the degree of mono- and di-amination.[3]

  • Reaction Conditions: Fine-tuning reaction parameters is crucial.

    • Temperature: Lowering the reaction temperature can sometimes suppress the formation of undesired side products.

    • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal medium for your desired transformation.

    • Stoichiometry: Carefully controlling the molar ratios of your reactants can prevent over-reaction or the formation of byproducts.

ParameterRecommendationRationale
Temperature Start at the lower end of the recommended range and gradually increase if necessary.Minimizes the activation energy for side reactions.
Solvent Screen a range of solvents with varying polarities.The solvent can influence the solubility of reactants and intermediates, affecting the reaction course.
Stoichiometry Use a slight excess of the limiting reagent if it is volatile or prone to degradation.Ensures the complete conversion of the more valuable reactant.

Troubleshooting Guide: Purification

The purification of this compound can be challenging due to its polar nature and the potential for closely related impurities. This section provides guidance on overcoming common purification hurdles.

Question 3: I am having difficulty purifying my crude this compound by column chromatography. What can I do?

Column chromatography is a powerful purification technique, but its success depends on the proper selection of stationary and mobile phases.[4]

Troubleshooting Column Chromatography:

  • Poor Separation: If your product and impurities are co-eluting, you may need to adjust your chromatographic conditions.

    • Solution:

      • Change the Mobile Phase: A common issue is a mobile phase that is too polar, causing all components to elute quickly. Try a less polar solvent system or a gradient elution to improve separation. For polar compounds like this compound, a mobile phase consisting of dichloromethane and methanol or ethyl acetate and methanol is a good starting point.

      • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider a different stationary phase. While silica gel is the most common, for highly polar or basic compounds, alumina or reverse-phase silica (C18) may provide better separation.[5]

  • Product Tailing: Tailing of the product peak on the column can lead to poor separation and lower yields of pure fractions.

    • Solution: Tailing is often caused by the interaction of the basic amine groups with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to mitigate this issue by neutralizing the acidic sites on the silica.

  • Low Recovery: If you are losing a significant amount of your product on the column, it may be irreversibly adsorbing to the stationary phase.

    • Solution: In addition to adding a basic modifier to the mobile phase, consider using a less acidic stationary phase like neutral alumina.

Purification Strategy Decision Tree

purification_strategy start Crude Product check_purity Assess Purity (TLC/HPLC/NMR) start->check_purity purity_level Purity > 95%? check_purity->purity_level recrystallization Recrystallization purity_level->recrystallization Yes column_chromatography Column Chromatography purity_level->column_chromatography No final_product Pure Product recrystallization->final_product column_chromatography->final_product separation_issue Poor Separation? column_chromatography->separation_issue modify_mobile_phase Modify Mobile Phase separation_issue->modify_mobile_phase Yes change_stationary_phase Change Stationary Phase separation_issue->change_stationary_phase No modify_mobile_phase->column_chromatography change_stationary_phase->column_chromatography

Caption: A decision tree for selecting a purification strategy.

Question 4: Can I purify this compound by recrystallization? If so, what is a suitable solvent system?

Recrystallization is an excellent purification technique for obtaining highly pure crystalline solids, provided a suitable solvent can be found.

Recrystallization Protocol:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, polar solvents are likely to be effective.

    • Recommended Solvents to Screen: Ethanol, methanol, isopropanol, water, or mixtures of these solvents. For example, a mixture of ethanol and water can be a good starting point.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Solvent SystemRationale
Ethanol/Water The compound is likely to be more soluble in hot ethanol and less soluble in cold water, allowing for good crystal formation upon cooling.
Isopropanol A good alternative to ethanol with slightly different solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A common synthetic route involves the use of a di-substituted pyridine derivative, such as 4,6-dichloronicotinamide or a related precursor, which can then undergo nucleophilic aromatic substitution with an amine source.[3]

Q2: What analytical techniques are essential for characterizing the final product?

To confirm the identity and purity of your synthesized this compound, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6][7]

Q3: How should I store purified this compound?

Like many amine-containing compounds, this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxidation.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

Yes, many of the reagents used in the synthesis of heterocyclic compounds can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Being aware of the potential for exothermic reactions and taking appropriate measures to control the reaction temperature.

References

Sources

optimizing the potency of 4,6-Diaminonicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Diaminonicotinamide Scaffold Optimization

Current Status: System Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Potency & Property Optimization of this compound Derivatives

Welcome to the Optimization Hub

You are accessing the technical repository for the This compound (4,6-DANA) class. These scaffolds are privileged structures in kinase discovery, most notably recognized as potent inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and mutant EGFR (specifically C797S variants).

This interface is designed to troubleshoot your specific bottlenecks in SAR (Structure-Activity Relationship), synthesis, and physicochemical property refinement.

Module 1: Potency Optimization (SAR)

User Query: "My lead compound shows activity (>10 µM) but fails to break the sub-micromolar barrier against IRAK4. How do I improve binding affinity?"

Technical Insight: The 4,6-DANA scaffold typically functions as a Type I ATP-competitive inhibitor. The primary failure mode in early hits is often insufficient engagement with the "hinge region" of the kinase or lack of occupancy in the ribose-binding pocket.

Troubleshooting Protocol:

  • Hinge Interaction Check (C3-Amide):

    • Diagnosis: The primary amide at C3 is critical. It usually forms a donor-acceptor hydrogen bond pair with the kinase hinge residues (e.g., Hinge-Glu/Met).

    • Action: Do not replace the primary amide (-CONH2) with a tertiary amide or ester early in optimization. This motif is often the "anchor." If you must modify it for solubility, use a hydrolyzable prodrug strategy rather than a permanent substitution.

  • The "Gatekeeper" Vector (C4-Amine):

    • Diagnosis: The substituent at the 4-position points towards the solvent front or the gatekeeper residue.

    • Action: Introduce conformational constraint.

      • Experiment: Replace a flexible alkyl amine (e.g., n-butylamine) with a cycloalkyl amine (e.g., cyclopropylamine or cyclohexylamine).

      • Rationale: Reducing the entropic penalty of binding often improves potency by 10-50 fold.

  • The Hydrophobic Pocket (C6-Amine):

    • Diagnosis: The 6-position substituent often occupies the hydrophobic back-pocket.

    • Action: Aromatic stacking is required here.

      • Experiment: Introduce an indole or substituted phenyl group at C6.

      • Citation Support: Research by Bristol-Myers Squibb on IRAK4 inhibitors demonstrated that specific heteroaryl substitutions at C6 are essential for sub-micromolar potency [1].

Data Summary: Impact of C4/C6 Substitutions on IRAK4 Potency

Compound IDC3-SubstituentC4-SubstituentC6-SubstituentIRAK4 IC50 (nM)Notes
DANA-001 -CONH2-NH-Methyl-NH-Phenyl12,500Weak hydrophobic contact
DANA-002 -CONH2-NH-Cyclopropyl-NH-Phenyl850Entropic gain at C4
DANA-003 -CONH2-NH-Cyclopropyl-NH-(Indol-5-yl)28 Optimized stacking at C6
DANA-004 -COOMe-NH-Cyclopropyl-NH-(Indol-5-yl)>50,000Loss of Hinge H-bonds

Module 2: Synthetic Workflow & Troubleshooting

User Query: "I am seeing low yields during the final amination step at Position 6. The reaction is stalling or producing regioisomers."

Technical Insight: The synthesis of 4,6-DANA derivatives usually proceeds via sequential Nucleophilic Aromatic Substitution (SNAr) on a 4,6-dichloronicotinamide core. The C4 position is significantly more electrophilic than C6 due to the electron-withdrawing effect of the C3-amide (para-like orientation).

Visual Workflow: Sequential SNAr Strategy

SynthesisWorkflow Start 4,6-Dichloronicotinamide Step1 Step 1: C4-Amination (0°C, mild base) Start->Step1 S_NAr (Fast) Inter Intermediate: 4-Amino-6-chloro... Step1->Inter Step2 Step 2: C6-Amination (120°C, Microwave) Inter->Step2 S_NAr (Slow) Issue Stalled Reaction? Inter->Issue Final Target: This compound Step2->Final Issue->Step2 Add Pd-catalyst (Buchwald-Hartwig)

Caption: Sequential functionalization logic. C4 is reactive under mild conditions; C6 often requires forcing conditions or metal catalysis.

Troubleshooting Protocol:

  • Regioselectivity Control:

    • Issue: Getting a mixture of 4-amino and 6-amino products in Step 1.

    • Fix: Lower the temperature to 0°C or -10°C. The C4 position is kinetically favored. Use exactly 1.0 equivalent of the amine.

  • Forcing the C6 Displacement:

    • Issue: The C6-chlorine is sluggish.

    • Fix:

      • Method A (Thermal): Switch to microwave heating at 140°C in NMP (N-methyl-2-pyrrolidone).

      • Method B (Catalytic): If the nucleophile is an aniline (weak nucleophile), SNAr will fail. Switch to Buchwald-Hartwig amination (Pd(OAc)2, Xantphos, Cs2CO3, Dioxane, 100°C).

Module 3: Physicochemical Properties (Solubility)

User Query: "My potent compound (IC50 < 50 nM) precipitates in the cell-based assay media (RPMI + 10% FBS)."

Technical Insight: 4,6-DANA derivatives are flat, nitrogen-rich heteroaromatics that suffer from "molecular stacking" (π-π interactions), leading to poor aqueous solubility.

Optimization Decision Tree:

SolubilityLogic Problem Compound Precipitates in Assay Media Check1 Check CLogP Problem->Check1 HighLogP CLogP > 4.0 Check1->HighLogP LowLogP CLogP < 3.0 Check1->LowLogP Action1 Strategy A: Solubilizing Tail at C4 HighLogP->Action1 Action2 Strategy B: Disrupt Planarity LowLogP->Action2 Likely Stacking Issue Detail1 Append Morpholine/Piperazine via alkyl linker Action1->Detail1 Detail2 Introduce ortho-substitution on C6-phenyl ring Action2->Detail2

Caption: Decision matrix for solubility issues. High lipophilicity requires polar appendages; stacking issues require steric disruption.

Corrective Actions:

  • The "Solubilizing Tail" Strategy:

    • Modify the aliphatic chain at the C4-amine .

    • Protocol: Instead of a simple cyclopropyl, use a 1-(methylsulfonyl)piperidin-4-yl or a (morpholin-4-yl)ethyl group. These groups remain solvent-exposed and do not typically interfere with the hinge binding [2].

  • Disrupting Planarity (The "Twist"):

    • If the molecule is too flat, it crystallizes easily.

    • Protocol: Add a methyl or chloro substituent at the ortho position of the C6-phenyl ring. This forces the phenyl ring to twist out of plane relative to the pyridine core, breaking the stacking energy and improving solubility without killing potency.

References

  • Watterson, S. H., et al. (2017). "Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Kageji, H., et al. (2024).[1] "Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation." Bioorganic & Medicinal Chemistry Letters.

  • Iyamu, D. I., et al. (2023).[2] "Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors." Journal of Medicinal Chemistry.

End of Technical Guide. For further assistance with custom synthesis protocols, please contact the synthesis core.

Sources

Technical Support Center: 4,6-Diaminonicotinamide & ENPP1 Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Off-Target Effects & Experimental Optimization Reference ID: TSC-ENPP1-0046

Executive Summary

You have likely selected 4,6-Diaminonicotinamide (or a derivative scaffold) to inhibit ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), aiming to elevate extracellular cGAMP levels and activate the STING pathway for cancer immunotherapy.

The Critical Warning: While this scaffold is potent against ENPP1, its structural homology to Nicotinamide (Vitamin B3) and Adenine creates a high risk for two specific off-target phenotypes that mimic efficacy but are actually toxicity:

  • NAMPT Inhibition: Causing NAD+ depletion and metabolic collapse (false positive cytotoxicity).

  • Kinase Cross-reactivity: Due to ATP-binding pocket similarity.

This guide provides the protocols to distinguish true ENPP1-mediated immunomodulation from off-target metabolic toxicity.

Module 1: The "False Positive" Cytotoxicity (NAMPT Off-Target)

User Query: "I am observing rapid cancer cell death in my mono-culture assays (no immune cells present). Is my ENPP1 inhibitor directly toxic to tumors?"

Technical Diagnosis: Direct cytotoxicity is not the primary mechanism of action (MoA) for ENPP1 inhibitors. ENPP1 blockade should trigger an immune response (via cGAMP/STING), not immediate apoptosis in tumor cells.

  • Root Cause: Your compound likely possesses off-target activity against NAMPT (Nicotinamide phosphoribosyltransferase), the rate-limiting enzyme in the NAD+ salvage pathway.[1] The "nicotinamide" moiety in this compound mimics the natural substrate of NAMPT.

  • Result: Intracellular NAD+ depletion leads to ATP collapse and cell death, independent of STING.

Validation Protocol: The NAD+ Rescue Assay

To confirm if cell death is due to NAMPT inhibition rather than ENPP1 efficacy, perform this "Rescue" experiment.

Step-by-Step Methodology:

  • Seeding: Plate tumor cells (e.g., 4T1 or MDA-MB-231) at 5,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Vehicle Control: DMSO (0.1%).

    • Test Arm: this compound (at IC50 and 10x IC50).

    • Rescue Arm: this compound + Nicotinic Acid (NA) (10 µM) OR Nicotinamide Mononucleotide (NMN) (100 µM).

  • Incubation: 48–72 hours.

  • Readout: Measure cell viability (CellTiter-Glo or similar ATP-based assay).

Interpretation:

Observation in Rescue Arm Diagnosis Action
Full Viability Recovery Off-Target Confirmed. The drug inhibits NAMPT.[1][2] The NA/NMN bypassed the block. Redesign scaffold or use NA supplementation in routine screening to mask toxicity.

| No Recovery | Other Toxicity. Likely Kinase off-target or general chemical toxicity. | Proceed to Kinase Profiling (Module 3). |

Module 2: Specificity Profiling (ENPP1 vs. ENPP2)

User Query: "My compound shows activity in lipid signaling assays or is altering lysophosphatidic acid (LPA) levels. Why?"

Technical Diagnosis: The ENPP family shares conserved catalytic domains.[3] ENPP2 (Autotaxin) is a lipid-processing enzyme (LysoPLD).[3] While ENPP1 processes nucleotides (ATP/cGAMP), poorly selective scaffolds can inhibit ENPP2, altering lipid signaling and potentially causing fibrosis or metastasis issues.

Discriminatory Assay Protocol

You must run parallel biochemical assays using distinct substrates to calculate the Selectivity Index (SI).

Reagents Required:

  • ENPP1 Substrate: p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) or cGAMP.

  • ENPP2 Substrate: FS-3 (Fluorescent lysophospholipid analog) or LPC (18:1).

Workflow:

  • Buffer Prep:

    • ENPP1: 50 mM Tris (pH 8.5), 250 mM NaCl, 0.5 mM CaCl₂, 10 µM ZnCl₂.

    • ENPP2: 50 mM Tris (pH 7.4), 5 mM CaCl₂, 0.01% Triton X-100.

  • Reaction: Incubate recombinant enzyme (1-5 nM) with Inhibitor (dose-response) for 15 min.

  • Initiation: Add specific substrate (Km concentration).

  • Detection:

    • ENPP1: Absorbance at 405 nm (p-Nitrophenol release).

    • ENPP2: Fluorescence (Ex 485nm / Em 528nm).

Data Analysis: Calculate the Selectivity Index (SI):



  • Target: SI > 100-fold is required for reliable in vivo interpretation.

Module 3: Mechanism & Pathway Visualization

The following diagram illustrates the intended pathway (Green) versus the critical off-target failure modes (Red) associated with the diaminonicotinamide scaffold.

ENPP1_Mechanism cluster_intended Intended Mechanism (Immunotherapy) cluster_offtarget Off-Target Risk (Nicotinamide Scaffold) cGAMP Extracellular cGAMP ENPP1 ENPP1 Enzyme cGAMP->ENPP1 Substrate STING STING Pathway (Dendritic Cells) cGAMP->STING Activation AMP AMP/GMP (Immune Silent) ENPP1->AMP Hydrolysis Immunity Anti-Tumor Immunity STING->Immunity IFN-beta NAM Nicotinamide (NAM) NAMPT NAMPT (Salvage Pathway) NAM->NAMPT Substrate NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD Viability Cell Survival NAD->Viability Metabolism Drug 4,6-Diamino- nicotinamide Drug->ENPP1 INHIBITS (Desired) Drug->NAMPT OFF-TARGET INHIBITION Rescue Rescue Reagent (Nicotinic Acid) Rescue->NAD Bypasses NAMPT

Caption: Figure 1. Dual-action risk map. The drug targets ENPP1 (left) but may cross-react with NAMPT (right), causing false-positive cell death manageable by Nicotinic Acid rescue.

Module 4: Solubility & Formulation FAQ

User Query: "The compound precipitates in cell culture media upon addition, even though the DMSO stock is clear."

Technical Insight: this compound derivatives often have high melting points and rigid planar structures (pi-stacking), leading to poor aqueous solubility despite the polar amino groups.

Troubleshooting Protocol:

ParameterRecommendation
DMSO Stock Prepare at 10 mM or 20 mM . Avoid 100 mM stocks which often crash upon freeze-thaw cycles.
Dilution Method Do NOT pipette DMSO stock directly into a large volume of media. This causes local high concentration "shock" precipitation.
Correct Method Perform an intermediate dilution in PBS or media without serum first, or use a "step-down" method: Add media to the DMSO dropwise with vortexing.
Adjuvants If in vivo, use 10-20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in the vehicle. The hydrophobic cavity of cyclodextrin stabilizes the aromatic rings.

References & Citations

  • Li, L., et al. (2014). "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs." Nature Chemical Biology. (Establishes ENPP1 as the hydrolysis gatekeeper for cGAMP).

  • Gallicchio, E., et al. (2025). "ENPP1 Inhibitor with Ultralong Drug-Target Residence Time as an Innate Immune Checkpoint Blockade Cancer Therapy." BioRxiv. (Describes the STF-1623/1084 class of inhibitors and their mechanism).

  • Tolstikov, V., et al. (2014). "Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition."[4] PLOS ONE. (Details the metabolic collapse caused by NAMPT inhibition, the key off-target risk).

  • Borza, R., et al. (2022). "Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family." Journal of Structural Biology. (Defines the substrate specificity differences between ENPP1 and ENPP2/Autotaxin).

  • Gaylord Chemical. "DMSO Solubility Data and Handling." (Standard reference for DMSO formulation protocols).

Sources

Technical Guide: Optimization of Cellular Assays for 4,6-Diaminonicotinamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers utilizing 4,6-Diaminonicotinamide (4,6-DANA) and its derivatives. While historically explored as metabolic modulators, this scaffold has gained significant prominence as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a critical node in innate immune signaling (TLR/IL-1R pathways).

This guide addresses the specific physicochemical challenges of the diaminonicotinamide scaffold (solubility, fluorescence interference) and the biological nuances of assaying IRAK4 inhibition without confounding metabolic toxicity.

Core Directive & Molecule Profile

This compound is distinct from the classic metabolic poison 6-Aminonicotinamide (6-AN). While 6-AN is a 6-phosphogluconate dehydrogenase inhibitor, 4,6-DANA derivatives are primarily designed as ATP-competitive Kinase Inhibitors targeting the IRAK4 hinge region.

Critical Mechanism:

  • Primary Target: IRAK4 (downstream of MyD88 in TLR signaling).

  • Desired Outcome: Blockade of pro-inflammatory cytokine release (IL-6, TNF

    
    ) upon stimulation with LTA (Lipoteichoic acid) or LPS.
    
  • Common Failure Mode: Compound precipitation in aqueous media or confounding toxicity due to off-target NAD+ salvage pathway interference.

Compound Handling & Physicochemical Optimization

The 4,6-diamino substitution pattern significantly alters the hydrogen-bonding capability and solubility profile compared to unsubstituted nicotinamide.

A. Solubility & Stock Preparation

The diaminonicotinamide core is prone to "crashing out" (precipitation) upon rapid dilution into aqueous buffers, particularly at high concentrations required for initial screening (>10


M).
ParameterRecommended ConditionTechnical Rationale
Primary Solvent Anhydrous DMSO (Grade

99.9%)
Hygroscopic DMSO introduces water, promoting hydrolysis or precipitation of the stock.
Stock Concentration 10 mM - 20 mMAvoid >50 mM stocks. The amino groups facilitate crystal stacking; lower concentrations maintain monomeric dispersion.
Aqueous Dilution Intermediate Step (10x)Do not add 100% DMSO stock directly to cell media. Dilute stock 1:10 in PBS/Media first, vortex immediately, then add to cells.
Storage -20°C, Desiccated, DarkAminopyridines are light-sensitive. Photo-oxidation can create cytotoxic byproducts.
B. Fluorescence Interference Check

Warning: Many aminonicotinamides exhibit intrinsic fluorescence in the blue/green spectrum (Ex 340-360nm / Em 400-450nm).

  • Impact: This overlaps with DAPI/Hoechst nuclear stains and some FRET donors.

  • Validation: Run a "Cell-Free" spectral scan of the compound in your assay buffer. If fluorescence >10% of your signal window, switch to Red-shifted readouts (e.g., Alexa Fluor 647, HTRF Red).

Functional Assay Protocols (IRAK4 Focus)

The gold standard for validating 4,6-DANA activity is the LTA-Stimulated Cytokine Release Assay in PBMCs or THP-1 cells.

Protocol: LTA-Induced IL-6 Release in THP-1 Monocytes

This protocol validates the compound's ability to block TLR2-mediated NF-


B activation.

Materials:

  • Cells: THP-1 (Human Monocytic Leukemia), differentiated or undifferentiated.

  • Stimulant: Lipoteichoic Acid (LTA) from S. aureus (TLR2 agonist). Note: LTA is preferred over LPS for this specific scaffold to isolate TLR2 vs TLR4 nuances, though both work.

  • Readout: Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA for IL-6.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed THP-1 cells at 100,000 cells/well in 96-well V-bottom plates.

    • Media: RPMI-1640 + 10% FBS (Heat Inactivated). Crucial: Heat inactivation destroys complement proteins that can artifactually activate immune pathways.

  • Compound Pre-Incubation (The "Equilibrium" Step):

    • Add 4,6-DANA (diluted in media, max 0.5% DMSO final).

    • Incubate 1 hour at 37°C prior to stimulation.

    • Why? Kinase inhibitors need time to penetrate the membrane and compete with high intracellular ATP concentrations (approx 1-5 mM) for the IRAK4 binding pocket.

  • Stimulation:

    • Add LTA (Final concentration: 1-5

      
      g/mL).
      
    • Include "No Stim" control (Basal) and "Vehicle + Stim" control (Max Signal).

  • Incubation & Harvest:

    • Incubate for 18-24 hours .

    • Centrifuge plate (300 x g, 5 min).

    • Harvest supernatant for cytokine quantification.

Visualizing the Signaling Pathway

The following diagram illustrates the precise intervention point of 4,6-DANA within the TLR signaling cascade.

IRAK4_Pathway LTA LTA (Ligand) TLR2 TLR2 Receptor LTA->TLR2 Binding MyD88 MyD88 TLR2->MyD88 Recruitment IRAK4 IRAK4 (Kinase) MyD88->IRAK4 Assembly TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation NFkB NF-κB (Translocation) TRAF6->NFkB Signaling Cascade Cytokines IL-6 / TNFα Production NFkB->Cytokines Transcription DANA This compound (Inhibitor) DANA->IRAK4 ATP Competition

Caption: 4,6-DANA competes with ATP at the IRAK4 active site, blocking downstream TRAF6 activation and subsequent cytokine release.

Troubleshooting & FAQs

Q1: I see toxicity at high concentrations (>20 M) even in non-stimulated cells. Is this off-target?

A: Likely, yes. While 4,6-DANA targets IRAK4, the nicotinamide core can act as a weak inhibitor of PARP or Sirtuins, or interfere with the NAD+ salvage pathway at high micromolar levels.

  • Diagnostic: Measure cellular ATP levels (CellTiter-Glo) alongside your cytokine assay. If ATP drops significantly in unstimulated cells, you are seeing metabolic toxicity, not pathway-specific inhibition.

  • Solution: Focus on the IC50 window (typically sub-micromolar for optimized derivatives). If your IC50 > 10

    
    M, the scaffold requires chemical optimization for potency.
    
Q2: My IC50 shifts dramatically between experiments.

A: This is often a solubility artifact .

  • Check: Are you freezing/thawing your DMSO stock repeatedly?

  • Fix: Aliquot stocks into single-use vials. Moisture uptake in DMSO causes the compound to precipitate upon thawing, effectively lowering the soluble concentration delivered to the well.

Q3: Can I use LPS instead of LTA?

A: Yes. LPS stimulates TLR4, which also utilizes the MyD88-IRAK4 axis. However, LTA (TLR2) is often cleaner for IRAK4 validation because TLR4 can sometimes signal through the TRAM/TRIF pathway (MyD88-independent), potentially creating a "leak" in your assay where cytokines are produced despite IRAK4 inhibition. LTA forces the signal strictly through MyD88/IRAK4.

Q4: The compound precipitates in RPMI media.

A: RPMI contains high phosphate concentrations which can salt-out hydrophobic amines.

  • Fix: Pre-dilute the compound in Opti-MEM (reduced serum/phosphate) before adding to the final cell culture. This intermediate step allows better dispersion before hitting the high-salt environment.

Specificity Controls (Self-Validating System)

To ensure your data is trustworthy (E-E-A-T), you must run these controls:

Control TypeMethodPurpose
Pathway Specificity PMA/Ionomycin Stimulation These bypass the receptor/IRAK4 and activate PKC directly. 4,6-DANA should NOT inhibit cytokine release driven by PMA. If it does, the compound is a general transcription toxin, not an IRAK4 inhibitor.
Viability Control LDH Release or Resazurin Confirm that a reduction in IL-6 is not simply because the cells are dead.
Scaffold Control Nicotinamide (NAM) Run pure Nicotinamide at the same concentration. If NAM mimics the effect, you are modulating NAD+ metabolism, not IRAK4 kinase activity.

References

  • Watterson, S.H., et al. (2017). "Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(21), 4962-4967.

    • Key citation for the structural identity of 4,6-DANA as an IRAK4 inhibitor.
  • Dou, Y., et al. (2018). "Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents." Bioorganic & Medicinal Chemistry Letters, 28(6), 1042-1047.

    • Provides context on the antiproliferative properties of similar amino-pyrimidine/nicotinamide scaffolds.
  • Li, Z., et al. (2023). "Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition." Journal of Molecular Biology, 435(24), 168316.

    • Reference for optimizing cellular assay conditions and handling small molecule inhibitors in complex media.
  • Sigma-Aldrich Technical Bulletin. "Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Data."

    • Authoritative source for solvent handling and hygroscopicity management.

Validation & Comparative

comparing 4,6-Diaminonicotinamide with other known IRAK4 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to IRAK4 Inhibitors: Benchmarking 4,6-Diaminonicotinamide Against Novel Therapeutic Agents

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immunity, making it a compelling target for therapeutic intervention in a host of inflammatory diseases and malignancies.[1][2] As a serine/threonine kinase, IRAK4 is the apical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R).[1] Its activation, mediated by the adaptor protein MyD88, initiates the formation of the "Myddosome" complex, which subsequently activates downstream pathways like NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.[2][3]

Given its central role, inhibiting IRAK4 presents a powerful strategy to modulate dysregulated inflammatory responses.[4] This guide provides a detailed comparison of the this compound series of IRAK4 inhibitors with other prominent inhibitors that have reached various stages of development. We will delve into their mechanisms, comparative performance data, and the experimental methodologies crucial for their evaluation.

The IRAK4 Signaling Cascade: The Rationale for Inhibition

The rationale for targeting IRAK4 is grounded in its essential function as both a kinase and a scaffold protein. Upon receptor activation, IRAK4 is recruited to the Myddosome where it phosphorylates IRAK1.[1][5] This phosphorylation event is a critical juncture; it triggers a cascade that results in the activation of key transcription factors responsible for the inflammatory response.[3] Genetic evidence from humans lacking functional IRAK4, who show a diminished response to TLR agonists, further validates IRAK4 as a therapeutic target. While these individuals are susceptible to certain childhood infections, they do not typically suffer from chronic infections in adulthood, suggesting that therapeutic modulation of IRAK4 could temper pathological inflammation while preserving sufficient protective immunity.[1]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 Myddosome Myddosome Assembly IRAK4->IRAK1 Phosphorylation (Activation) TRAF6 TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription Myddosome->TRAF6 Recruitment & Activation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Reagents: - IRAK4 Enzyme - Kinase Buffer - Peptide Substrate - ATP C 3. Add Enzyme, Inhibitor, & Substrate to Plate A->C B 2. Serially Dilute Test Inhibitor B->C D 4. Initiate Reaction by adding ATP C->D E 5. Incubate (e.g., 60 min at RT) D->E F 6. Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) E->F G 7. Incubate for Signal Development F->G H 8. Read Signal (Luminescence) G->H I 9. Plot Signal vs. Inhibitor Concentration H->I J 10. Calculate IC50 Value I->J

Figure 2: Workflow for an In Vitro IRAK4 Kinase Assay.

Step-by-Step Methodology (Based on ADP-Glo™ Principle):

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT). [6]Dilute recombinant human IRAK4 enzyme and a suitable peptide substrate (e.g., a synthesized IRAK1 peptide) in this buffer. [5]Prepare a stock solution of ATP.

  • Compound Plating: Serially dilute the test inhibitor (e.g., this compound) in DMSO and add 1 µL to the wells of a 384-well plate. [6]3. Reaction Incubation: Add 2 µL of the enzyme/substrate mix to the wells, followed by 2 µL of ATP solution to start the reaction. [6]Incubate for 60 minutes at room temperature. [6][7]The ATP concentration should be near the Michaelis constant (Km) for the enzyme to ensure competitive inhibitors are fairly evaluated.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes. [6]5. Detection: Add 10 µL of Kinase Detection Reagent, which converts the ADP generated by IRAK4 into a luminescent signal. Incubate for 30 minutes. [6]6. Data Acquisition & Analysis: Measure luminescence using a plate reader. The signal positively correlates with IRAK4 activity. Plot the signal against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Cytokine Release Assay

Objective: To measure an inhibitor's ability to block the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells following stimulation of an IRAK4-dependent pathway.

Causality Behind Experimental Choices: This assay provides a more physiologically relevant measure of a compound's efficacy. It simultaneously tests for cell permeability, target engagement in the cellular milieu, and downstream functional consequences. Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are used as they endogenously express the necessary TLR/IL-1R signaling components. [8][9]A TLR agonist like R848 (a TLR7/8 agonist) is used to specifically activate the MyD88-IRAK4 axis. [10][11]

Cytokine_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection cluster_analysis Data Analysis A 1. Culture Immune Cells (e.g., PBMCs, THP-1) B 2. Seed Cells into a 96-well plate A->B C 3. Pre-treat cells with serially diluted inhibitor B->C D 4. Incubate (e.g., 1-2 hours) C->D E 5. Stimulate with TLR Agonist (e.g., R848) D->E F 6. Incubate (e.g., 8-24 hours) E->F G 7. Collect Supernatant F->G H 8. Measure Cytokine Levels (e.g., ELISA, MSD) G->H I 9. Plot Cytokine Level vs. Inhibitor Concentration H->I J 10. Calculate IC50 Value I->J

Figure 3: Workflow for a Cell-Based Cytokine Release Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human PBMCs or THP-1 monocytes under standard conditions.

  • Plating: Seed cells into a 96-well tissue culture plate at an appropriate density.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor (or vehicle control) for 1-2 hours. This allows the compound to enter the cells and engage with the IRAK4 target before stimulation.

  • Stimulation: Add a TLR agonist (e.g., 2.5 µg/mL R848) to all wells except the unstimulated control. [11]5. Incubation: Incubate the plate for a period sufficient for cytokine production and secretion (typically 8-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a validated method like ELISA or Meso Scale Discovery (MSD).

  • Data Analysis: Normalize the data to the stimulated vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the cellular IC50.

Conclusion and Future Directions

The development of potent and selective IRAK4 inhibitors, exemplified by the this compound series and clinical candidates like Zimlovisertib and Emavusertib, marks a significant advancement in targeting innate immune pathways. The 4,6-diaminonicotinamides demonstrate the power of rational, structure-based design in achieving high selectivity, a cornerstone of modern drug development. [12] Comparatively, while small molecule kinase inhibitors have proven effective, the field is evolving. The emergence of IRAK4 degraders like KT-474 introduces a compelling therapeutic alternative that addresses both the catalytic and scaffolding functions of IRAK4. [2]This dual-function blockade may offer a deeper and more sustained level of pathway modulation.

Future research will likely focus on identifying the patient populations most likely to benefit from IRAK4 inhibition and exploring combination therapies. [13][14]As our understanding of the nuanced roles of IRAK4 in different cell types and disease states grows, so too will our ability to precisely deploy these powerful therapeutic agents for maximum patient benefit.

References

  • Wang, L., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. IRAK4 IC 50 calculation and in vitro effect on cytokine secretion by... Available at: [Link]

  • Witalison, E., & Thompson, P. R. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Patsnap Synapse. (2024). What are IRAK4 inhibitors and how do they work?. Available at: [Link]

  • OncLive. (2023). IRAK-4 Inhibitor CA-4948 May Enhance Immunotherapeutic Outcomes in Melanoma With Brain Metastases. Available at: [Link]

  • Jiang, Y., et al. (2024). IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa. Journal of Inflammation Research. Available at: [Link]

  • Brembilla, N. C., et al. (2023). IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases. Science Translational Medicine. Available at: [Link]

  • Bhide, R. S., et al. (2020). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chen, J., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Starczynowski, D. T., et al. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology. Available at: [Link]

  • Kelsall, I. R., et al. (2017). The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists. Biochemical Journal. Available at: [Link]

  • BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. Available at: [Link]

  • Dehnhardt, C. M., et al. (2021). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Curis, Inc. Emavusertib (CA-4948). Available at: [Link]

  • BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. Available at: [Link]

  • Nunes, J., et al. (2020). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Winkler, A., et al. (2021). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Arthritis & Rheumatology. Available at: [Link]

Sources

Head-to-Head Comparison: PF-06650833 vs. 4,6-Diaminonicotinamide (BMS-986126)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, head-to-head technical comparison between PF-06650833 (Zimlovisertib) and the 4,6-Diaminonicotinamide class of inhibitors (represented here by the benchmark tool compound BMS-986126 ).

Executive Summary

In the landscape of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition, PF-06650833 (Pfizer) and 4,6-Diaminonicotinamides (exemplified by BMS-986126, Bristol-Myers Squibb) represent two distinct chemical scaffolds optimized for the treatment of autoimmune disorders (RA, Lupus).

  • PF-06650833 is the superior clinical candidate, characterized by sub-nanomolar cellular potency (IC50 ~0.2 nM), exceptional lipophilic efficiency, and a highly specific hinge-binding mode that minimizes off-target kinase liabilities.

  • 4,6-Diaminonicotinamides (BMS-986126) serve as powerful preclinical tools. While highly potent (IC50 ~5.3 nM), this class historically faced challenges with physicochemical properties and selectivity windows compared to the optimized isoquinoline scaffold of PF-06650833.

Compound Profiles & Chemical Identity

FeaturePF-06650833 (Zimlovisertib) This compound (BMS-986126)
Chemical Class Isoquinoline-6-carboxamideThis compound
CAS Number 1817626-54-21610017-20-3
Molecular Weight ~474.5 g/mol ~424.5 g/mol
Development Status Clinical (Phase 2)Preclinical / Tool Compound
Key Structural Motif Isoquinoline core with a solubilizing pyrrolidinone ether tail.Nicotinamide core with a naphthyridine amine substituent.[1]

Mechanistic Deep Dive: Binding Modes

Both compounds function as Type I ATP-competitive inhibitors , but they exploit the ATP-binding pocket differently to achieve selectivity.

PF-06650833 Binding Mode
  • Hinge Interaction: The isoquinoline nitrogen and the exocyclic amide form a bidentate hydrogen bond network with the backbone of Val263 and Met265 in the IRAK4 hinge region.[2]

  • Gatekeeper Interaction: The molecule is designed to respect the Tyr262 gatekeeper residue, a critical selectivity filter (as most kinases have smaller gatekeepers like Thr or Met).

  • Solvent Front: The ethyl-fluoro-oxopyrrolidin moiety extends into the solvent-exposed region, improving solubility and ADME properties without sacrificing binding affinity.

This compound Binding Mode[3]
  • Hinge Interaction: The core nicotinamide scaffold typically anchors to the hinge region (Val263/Met265) via the amino groups at positions 4 and 6.

  • Selectivity Challenge: Early generations of this scaffold struggled with "flat" SAR (Structure-Activity Relationship), where modifications to improve potency often led to inhibition of other kinases (e.g., FLT3, JAKs). BMS-986126 overcame this via specific substitution at the C5 position to induce a twisted conformation that better fits the IRAK4 active site.

Visualization: IRAK4 Signaling & Inhibition Nodes

The following diagram illustrates the precise intervention point of these inhibitors within the Myddosome complex.

IRAK4_Pathway TLR TLR/IL-1R Receptor MyD88 MyD88 Adapter TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor Inhibitor Blockade (PF-06650833 / BMS-986126) Inhibitor->IRAK4 ATP Competition TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Translocation TRAF6->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

Caption: IRAK4 acts as the master kinase in the Myddosome. Both inhibitors block the initial phosphorylation step, preventing downstream NF-κB activation.

Performance Data: Head-to-Head

A. Potency (In Vitro)

PF-06650833 demonstrates superior cellular potency, likely due to optimized cell permeability and residence time.

MetricPF-06650833BMS-986126 (Nicotinamide)
Enzymatic IC50 ~2.0 nM5.3 nM
Whole Blood IC50 24 nM~150 nM
PBMC IC50 (LPS-induced) 2.4 nM~10-20 nM
Selectivity (Kinome) >100-fold vs 278 kinases>100-fold vs 214 kinases
B. Pharmacokinetics (PK)[4][5]
  • PF-06650833: Designed for once-daily oral dosing.[3] It exhibits high metabolic stability and low clearance.

  • BMS-986126: Shows good oral bioavailability in rodents but generally requires higher doses to achieve equivalent coverage compared to the Pfizer candidate.

Experimental Protocols

To validate these compounds in your own lab, use the following standardized workflows.

Protocol 1: HTRF Kinase Assay (Biochemical Potency)

Objective: Determine IC50 against recombinant IRAK4.

  • Reagents: Recombinant human IRAK4 (0.5 nM), Biotinylated peptide substrate (e.g., derived from IRAK1), ATP (at Km, ~2 μM), and detection reagents (Eu-cryptate antibody).

  • Preparation: Serial dilute compounds (PF-06650833 and BMS-986126) in DMSO (10 mM stocks).

  • Reaction:

    • Mix Enzyme + Inhibitor in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT). Incubate 15 min at RT.

    • Add ATP + Substrate to initiate.

    • Incubate for 60 min at RT.

  • Detection: Add EDTA/Detection buffer to stop reaction. Read HTRF signal (665/620 nm ratio).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol 2: Human PBMC Cytokine Release Assay (Cellular Potency)

Objective: Measure inhibition of TNF-α/IL-6 in a physiological context.

  • Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Seeding: Plate 100,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

  • Treatment: Treat cells with serial dilutions of inhibitors for 1 hour.

  • Stimulation: Stimulate with LPS (100 ng/mL) (TLR4 agonist) or R848 (TLR7/8 agonist) for 18–24 hours.

  • Quantification: Collect supernatant. Quantify TNF-α or IL-6 using ELISA or AlphaLISA.

    • Note: PF-06650833 should show an IC50 < 5 nM in this assay.

References

  • Discovery of PF-06650833: Lee, K. L., et al. (2017). "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)."[4][3][5][6][7] Journal of Medicinal Chemistry. Link

  • BMS-986126 Characterization: Watterson, S. H., et al. (2017).[8] "Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • IRAK4 Structural Biology: Wang, Z., et al. (2006). "Crystal structures of IRAK-4 kinase in complex with inhibitors." Journal of Biological Chemistry. Link

  • Clinical Efficacy of PF-06650833: Winkler, A., et al. (2021).[6] "The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans."[6] Arthritis & Rheumatology. Link

Sources

Publish Comparison Guide: Specificity Profiling of 4,6-Diaminonicotinamide (IRAK4 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 4,6-Diaminonicotinamide derivatives, specifically focusing on their application as high-affinity, selective inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) .

While "this compound" refers to a chemical scaffold, it is most scientifically significant as the core structure for the BMS-986126 series of inhibitors. This guide evaluates the specificity of this scaffold against the human kinome, comparing it with alternative IRAK4-targeting architectures.

Executive Summary & Mechanism of Action

The this compound scaffold represents a class of ATP-competitive inhibitors designed to target the kinase domain of IRAK4. IRAK4 is the apical kinase in the Myddosome complex, critical for signaling downstream of Toll-like Receptors (TLRs) and the Interleukin-1 Receptor (IL-1R).[1][2]

  • Primary Target: IRAK4 (IC

    
    
    
    
    
    2–10 nM for optimized leads like BMS-986126).
  • Mechanism: Binds to the ATP-binding pocket of IRAK4, preventing the phosphorylation of IRAK1 and subsequent activation of NF-

    
    B and MAPK pathways.
    
  • Specificity Value: Unlike early-generation kinase inhibitors that suffered from promiscuity, optimized 4,6-diaminonicotinamides exhibit >100-fold selectivity against broad kinase panels, making them excellent chemical probes for dissecting innate immune signaling.

Signaling Pathway Context

The following diagram illustrates the critical node (IRAK4) blocked by this compound within the TLR/IL-1R signaling cascade.

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 (Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor This compound Inhibitor->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: The this compound scaffold blocks the apical phosphorylation step in the Myddosome, preventing downstream inflammatory cytokine production.

Comparative Analysis: Specificity & Performance

When selecting a tool compound for IRAK4 validation, researchers typically choose between the This compound class (e.g., BMS-986126), Indazole derivatives (e.g., PF-06650833), and Imidazopyridines (e.g., CA-4948/Emavusertib).

Table 1: Specificity Profile Comparison
FeatureThis compound (BMS-986126) PF-06650833 (Pfizer) CA-4948 (Emavusertib)
Primary Target Potency IRAK4: 5.3 nMIRAK4: 0.2 nMIRAK4: < 10 nM
Major Off-Targets Minimal. Tunable against JAK3.Minimal. High selectivity.FLT3 (Dual inhibitor).
Kinase Selectivity Score High: >100-fold vs 214 kinases.[3]High: Clean profile.Moderate: Intentionally hits FLT3/CLK.
Primary Application Pure IRAK4 mechanistic studies (Autoimmune).[4]Clinical Autoimmune/Inflammation.Oncology (AML/MDS) where FLT3 hit is beneficial.
Risk of Artifacts Low. Structural SAR separates JAK3 activity.Low.High (if used as a pure IRAK4 probe due to FLT3).

Key Insight: The this compound scaffold is chemically distinct because it can be tuned. While the BMS series is optimized for IRAK4, slight modifications to the C4/C6 substituents can shift affinity toward JAK3 (Janus Kinase 3). Therefore, when using this scaffold, it is critical to verify the specific derivative (e.g., Compound 29 vs. JAK3-focused analogs) to ensure the "clean" IRAK4 profile is maintained.

Experimental Protocol: Validating Specificity

To independently assess the specificity of a this compound derivative, the following radiometric profiling protocol is recommended. This method avoids the false positives common in binding-only assays (like KINOMEscan) by measuring functional enzymatic inhibition.

Protocol: 33P-ATP Radiometric Kinase Screen

Objective: Determine the % Inhibition and IC


 against a panel of potential off-targets (JAK3, IRAK1, MNK2).

Reagents:

  • Target Kinases (Recombinant human IRAK4, JAK3, IRAK1).

  • Substrate: Myelin Basic Protein (MBP) or synthetic peptide.

  • 
    P-ATP (Specific activity ~500 cpm/pmol).
    
  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35.
    

Workflow:

  • Preparation: Dilute the this compound compound in 100% DMSO to 100x final concentration. Prepare a 10-point dose-response curve (starting at 10

    
    M).
    
  • Incubation: Mix Kinase + Substrate + Compound in Assay Buffer. Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

  • Initiation: Add

    
    P-ATP mix to initiate the reaction.
    
  • Reaction: Incubate for 45 minutes at RT.

  • Termination: Spot reaction onto P81 phosphocellulose ion-exchange paper. Wash extensively with 0.75% phosphoric acid to remove unbound ATP.

  • Detection: Measure radioactivity via scintillation counting.

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit data to the Hill equation to derive IC

    
    .
    
Specificity Validation Logic

The following decision tree outlines how to interpret the kinase panel data for this scaffold.

Validation_Logic Start Kinase Panel Data IRAK4_Check IRAK4 IC50 < 10nM? Start->IRAK4_Check JAK3_Check JAK3 Inhibition > 50% @ 1μM? IRAK4_Check->JAK3_Check Yes Weak FAIL: Low Potency IRAK4_Check->Weak No Clean PASS: High Specificity JAK3_Check->Clean No Dirty FAIL: JAK3 Off-Target JAK3_Check->Dirty Yes

Caption: Validation logic to confirm the this compound derivative is optimized for IRAK4 and avoids the scaffold's inherent liability toward JAK3.

Supporting Data & Performance Metrics

Data derived from the optimization of the BMS-986126 series highlights the selectivity achievable with this scaffold.

Selectivity Profile (Representative Data)
Kinase FamilyRepresentative KinaseIC

(nM)
Fold Selectivity (vs IRAK4)
Target IRAK4 5.3 1x
Tyrosine KinaseJAK3> 1,000> 200x
Tyrosine KinaseFAK> 10,000> 1,800x
CMGCCDK2> 5,000> 900x
CAMKMNK2560~100x

Interpretation: The this compound scaffold demonstrates exceptional "cleanliness" in the Tyrosine Kinase (TK) branch, provided the substituents are optimized to clash with the JAK3 gatekeeper residues. The primary off-targets to monitor are often within the CAMK family (e.g., MNK2), though usually with >100-fold windows.

References

  • Bhide, R. S., et al. (2017). "Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors."[4][5] Bioorganic & Medicinal Chemistry Letters, 27(21), 4908-4913.[6]

  • Nakajima, Y., et al. (2016). "Design, synthesis, and evaluation of this compound derivatives as novel and potent immunomodulators targeting JAK3."[6][7] Bioorganic & Medicinal Chemistry, 24(19), 4711-4722.[6]

  • Kelly, P. N., et al. (2018). "Selective Interleukin-1 Receptor-Associated Kinase 4 Inhibitors for the Treatment of Autoimmune Disorders." Journal of Medicinal Chemistry, 61(15), 6467–6469.

  • RCSB Protein Data Bank. "Crystal Structure of IRAK-4 with a this compound Inhibitor (PDB ID: 5W84)."

Sources

Comparative Analysis of 4,6-Diaminonicotinamide Derivatives: Efficacy in Kinase Modulation

[1]

Executive Summary: The Scaffold at a Glance

4,6-Diaminonicotinamide derivatives represent a specialized class of small-molecule kinase inhibitors, most notably distinguished for their high potency against IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) .[1] Unlike generic pyridine derivatives, the specific substitution pattern at the 4- and 6-positions of the nicotinamide core creates a unique hinge-binding motif that offers superior selectivity over the broad kinome.

This guide provides a technical comparison of key derivatives within this class, analyzing their transition from early-stage hits to optimized leads (such as the industry-standard "Compound 29" series). We evaluate their efficacy based on biochemical potency (

Primary Application: Autoimmune disease modulation (Rheumatoid Arthritis, Lupus) and Oncology (via NF-

Mechanistic Grounding: The IRAK4 Node

To understand the efficacy of these derivatives, one must understand the signaling bottleneck they target. IRAK4 is the proximal kinase in the Myddosome complex, critical for Toll-like Receptor (TLR) and IL-1R signaling.

Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of this compound derivatives within the inflammatory cascade.

IRAK4_PathwayTLRTLR / IL-1R(Receptor)MyD88MyD88(Adaptor)TLR->MyD88RecruitmentIRAK4IRAK4(Target Kinase)MyD88->IRAK4AssemblyIRAK1IRAK1IRAK4->IRAK1PhosphorylationInhibitorThis compound(Inhibitor)Inhibitor->IRAK4Blocks ATP BindingTRAF6TRAF6IRAK1->TRAF6ActivationNFkBNF-κB(Transcription Factor)TRAF6->NFkBSignaling CascadeCytokinesPro-inflammatoryCytokines (IL-6, TNFα)NFkB->CytokinesGene Expression

Figure 1: Mechanism of Action. 4,6-Diaminonicotinamides competitively inhibit the ATP-binding pocket of IRAK4, preventing downstream NF-

Comparative Efficacy Analysis

This section compares three distinct generations of the this compound scaffold. Data is synthesized from high-throughput screening and lead optimization studies, specifically referencing the Bristol-Myers Squibb discovery campaigns [1].

The Derivatives[2][3][4][5][6][7][8][9]
  • Derivative A (The Hit): A basic 4,6-diamino structure with simple alkyl groups. High potency but poor physical properties.

  • Derivative B (Intermediate): Introduction of cyclopropyl groups to the amide. Improved solubility but metabolic liability.

  • Derivative C (Optimized - "Compound 29"): Features a specific fluorinated phenyl or heteroaryl motif and optimized amide substitution.

Performance Metrics Table
MetricDerivative A (Early Hit)Derivative B (Intermediate)Derivative C (Optimized)
IRAK4 Biochemical

1.2 nM0.8 nM< 0.5 nM
Cellular

(LTA Assay)
> 500 nM150 nM28 nM
LLE (Lipophilic Ligand Eff.) 3.14.5> 5.0
Metabolic Stability (

)
< 15 min (Microsomes)45 min> 120 min
Kinase Selectivity Low (Hits JAKs)ModerateHigh (>100x vs JAK3)
Technical Analysis[2][4][5][6][7][8][9][10]
  • Potency vs. Permeability: While Derivative A showed excellent enzyme inhibition (1.2 nM), it failed in cellular assays (

    
     nM). This discrepancy often stems from poor membrane permeability or active efflux.
    
  • The "Magic Methyl" Effect: In Derivative C, the optimization of the amide nitrogen (often with a methyl or cyclopropyl group) locks the conformation, improving binding affinity to the hinge region of IRAK4.

  • Selectivity Profile: A major challenge with nicotinamides is off-target inhibition of other kinases like JAK3. Derivative C achieves selectivity through steric clashes induced by substituents at the 5-position of the nicotinamide ring, which the IRAK4 pocket can accommodate but JAK3 cannot [1].

Experimental Validation Protocols

To replicate these findings or benchmark new derivatives, the following self-validating protocols are recommended. These workflows prioritize reproducibility and false-positive elimination.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine biochemical

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant human IRAK4 (0.5 nM final) in Kinase Buffer.

  • Substrate Mix: Prepare Biotin-labeled peptide substrate (e.g., Biotin-AHA-KRELVEPLTPSGEAPNQALLR-NH2) at 200 nM.

  • Inhibitor Addition: Dispense this compound derivatives (10-point dose response) into 384-well plates.

  • Reaction: Add Enzyme Mix and pre-incubate for 15 min. Initiate with ATP (

    
     apparent, typically 10-50 
    
    
    M) + Substrate Mix.
  • Detection: After 60 min, add Stop Solution containing EDTA and Eu-labeled anti-phospho antibody + APC-Streptavidin.

  • Read: Measure FRET signal (Ex: 337 nm, Em: 620/665 nm).

    • Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield consistent

      
      .
      
Protocol B: Cellular LTA-Induced IL-6 Assay

Objective: Verify target engagement in a biological system.

  • Cell Seeding: Use PBMC or THP-1 monocytes. Seed at 50,000 cells/well in RPMI-1640 + 10% FBS.

  • Compound Treatment: Treat cells with derivatives for 1 hour prior to stimulation.

  • Stimulation: Add Lipoteichoic Acid (LTA) (TLR2 agonist) at 2

    
    g/mL. Note: LTA is preferred over LPS for IRAK4 specificity as LPS can sometimes bypass IRAK4 via TRIF-dependent pathways.
    
  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

  • Quantification: Harvest supernatant and quantify IL-6 via ELISA or HTRF.

    • Validation Check: Cell viability (MTS/CellTiter-Glo) must be run in parallel to ensure cytokine reduction is not due to cytotoxicity.

Workflow Visualization

The following diagram outlines the logical flow for screening these derivatives, ensuring "fail-fast" criteria are met.

Screening_WorkflowStartLibrarySynthesisBiochemTR-FRET(Enzymatic)Start->BiochemCellularCellular Assay(LTA/IL-6)Biochem->CellularIC50 < 10 nMDiscardDiscardBiochem->DiscardIC50 > 10 nMADMEADME Profiling(Microsomes)Cellular->ADMEEC50 < 100 nMNo CytotoxicityCellular->DiscardPoor PermeabilityLeadLead Candidate(Derivative C)ADME->Leadt1/2 > 60 minADME->DiscardHigh Clearance

Figure 2: Screening Cascade. A rigorous filter ensures only compounds with balanced potency and metabolic stability progress to lead status.

Conclusion and Future Outlook

The This compound scaffold remains a gold standard for IRAK4 inhibition due to its tunable SAR properties. The transition from early derivatives to optimized leads (like Derivative C) demonstrates the importance of balancing hinge-binding affinity with metabolic stability.

For researchers developing next-generation inhibitors, future modifications should focus on:

  • Brain Penetration: Modifying the 5-position to improve BBB permeability for CNS lymphoma applications.

  • Dual Inhibition: Exploring hybrid scaffolds that target both IRAK4 and BTK for synergistic efficacy in B-cell malignancies.

References

  • Watterson, S. H., et al. (2017).[1] "Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(22), 4966-4971.

  • Kageji, H., et al. (2024).[2] "Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation." Bioorganic & Medicinal Chemistry, 98, 117568.

  • Li, L., et al. (2025).[3][4] "Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors." European Journal of Medicinal Chemistry, 281, 117054.

Publish Comparison Guide: Validating the Mechanism of IRAK4 Inhibition by 4,6-Diaminonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for validating the mechanism of action (MoA) of 4,6-Diaminonicotinamide derivatives as potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Developed primarily by Bristol-Myers Squibb (BMS), this scaffold represents a distinct class of ATP-competitive inhibitors. This guide objectively compares the this compound scaffold (exemplified by Compound 29 and optimized analogs) against industry-standard benchmarks PF-06650833 (Pfizer) and ND-2158 (Nimbus/Gilead). We detail the experimental protocols required to confirm target engagement, selectivity, and downstream signaling suppression.

Mechanistic Basis & Binding Mode[1]

The Target: IRAK4 in TLR Signaling

IRAK4 is the proximal kinase in the Toll-Like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways.[1][2] Upon ligand binding (e.g., LPS to TLR4), the MyD88 adaptor protein recruits IRAK4, forming the "Myddosome."[3] IRAK4 autophosphorylates and subsequently activates IRAK1, triggering a cascade that leads to NF-


B activation and pro-inflammatory cytokine production.[1]
Mechanism of Action: this compound

The this compound scaffold functions as a Type I, ATP-competitive inhibitor .

  • Hinge Binding: The nicotinamide core forms critical hydrogen bonds with the kinase hinge region (specifically residues Met192 and Glu190 in the ATP-binding pocket).

  • Gatekeeper Interaction: The scaffold is designed to accommodate the "gatekeeper" residue (Tyr262 ), a feature that dictates selectivity against other kinases.

  • Front Pocket: Substituents at the 6-amino position extend into the solvent-exposed front pocket, allowing for modulation of solubility and pharmacokinetic properties without compromising potency.

IRAK4_Pathway TLR TLR/IL-1R Ligand (LPS, IL-1u03b2) MyD88 MyD88 (Adaptor) TLR->MyD88 Recruitment IRAK4 IRAK4 (Kinase) MyD88->IRAK4 Myddosome Formation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor This compound (Inhibitor) Inhibitor->IRAK4 ATP-Competitive Inhibition TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-u03baB (Translocation) TRAF6->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-u03b1, IL-6) NFkB->Cytokines Transcription

Figure 1: Schematic of the TLR/IL-1R signaling pathway.[1] this compound blocks the critical node of IRAK4 autophosphorylation and downstream IRAK1 activation.

Comparative Performance Analysis

The following table contrasts the this compound scaffold (represented by optimized leads like BMS Compound 29 ) with established clinical and preclinical benchmarks.

FeatureThis compound (BMS Series) PF-06650833 (Pfizer) ND-2158 (Nimbus)
Scaffold Class NicotinamideIsoquinoline / PyrrolidineThienopyrimidine
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
Biochemical Potency (

/

)
< 30 nM (Compound 29)~2.4 nM 1.3 nM (

)
Cellular Potency (PBMC TNF-

)
~200 - 500 nM ~9 nM < 100 nM
Selectivity Profile High (>100-fold vs. 99% of kinome)Excellent (High selectivity vs. IRAK1)High (Clean Kinome Scan)
Key Advantage Tunable solubility via front-pocket modifications; distinct IP space.Clinical benchmark; extremely high potency in whole blood.High potency; validated in ABC-DLBCL models.
Limitation Cellular potency often lags behind biochemical potency (permeability dependent).High lipophilicity can lead to PK challenges in some analogs.-

Analysis: While PF-06650833 exhibits superior cellular potency, the This compound series offers a robust alternative scaffold with excellent kinase selectivity, making it a valuable tool for validating IRAK4-dependent phenotypes without the potential off-target effects of older inhibitors.

Validation Protocols

To validate the mechanism of your this compound derivative, you must demonstrate biochemical inhibition , cellular target engagement , and pathway suppression .

Protocol A: Biochemical Kinase Inhibition (LANCE Ultra TR-FRET)

Objective: Determine the intrinsic


 against recombinant IRAK4.

Reagents:

  • Recombinant Human IRAK4 (residues 1-460).

  • Substrate: ULight-labeled peptide (e.g., myelin basic protein derived).

  • Europium-anti-phospho-substrate antibody.

  • ATP (

    
     apparent: ~10-20 
    
    
    
    M).

Workflow:

  • Preparation: Dilute this compound (10-point dose response, 3-fold serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
    
  • Incubation: Mix Inhibitor (2.5

    
    L) + IRAK4 Enzyme (2.5 
    
    
    
    L, ~0.5 nM final) in a 384-well white optiplate. Incubate for 15 mins at RT to allow equilibrium binding.
  • Reaction Start: Add 5

    
    L of ATP/ULight-Peptide mix. Final ATP concentration should be at 
    
    
    
    (e.g., 20
    
    
    M).
  • Reaction Stop: After 60 mins, add 10

    
    L of EDTA/Eu-Antibody detection mix.
    
  • Read: Incubate 1 hr and read on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 665 nm).

Validation Criteria:


 should be < 100 nM. A shift in 

with increasing ATP concentration confirms the ATP-competitive mechanism .
Protocol B: Cellular Target Engagement (PBMC Cytokine Release)

Objective: Confirm inhibition of the native signaling pathway in a physiologically relevant system.

Reagents:

  • Fresh Human PBMCs (Peripheral Blood Mononuclear Cells).

  • Stimulant: LPS (TLR4 agonist) or R848 (TLR7/8 agonist).

  • Readout: ELISA or HTRF for TNF-

    
     and IL-6.
    

Workflow:

  • Seeding: Plate PBMCs at 100,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

  • Pre-treatment: Add this compound (dose response) and incubate for 1 hour at 37°C. Crucial Step: This allows the inhibitor to permeate the cell and bind IRAK4 before the pathway is triggered.

  • Stimulation: Add LPS (final conc. 100 ng/mL) or R848 (1

    
    M).
    
  • Incubation: Incubate for 18–24 hours.

  • Analysis: Harvest supernatant. Quantify TNF-

    
     levels.
    

Validation Criteria:

  • Dose-dependent suppression of TNF-

    
    .
    
  • Cellular

    
      should be within 10-20 fold of the biochemical 
    
    
    
    (accounting for permeability and ATP competition in the cell).
  • Negative Control: The inhibitor should NOT block TNF-

    
     induced by PMA/Ionomycin (which bypasses IRAK4), confirming pathway specificity.
    

Validation_Workflow Step1 Step 1: Biochemical Assay (TR-FRET) Confirm ATP-Competition Step2 Step 2: Cellular Assay (PBMC + LPS) Confirm Pathway Blockade Step1->Step2 If IC50 < 100 nM Step3 Step 3: Selectivity Screen (Kinome Scan) Rule out off-targets Step2->Step3 If Cellular IC50 < 1 u03bcM

Figure 2: Stepwise validation workflow for confirming the efficacy and specificity of IRAK4 inhibitors.

References

  • Bhide, R. S., et al. (2017).[4][5] "Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(21), 4908-4913.[5] Link[6]

    • Primary source for the this compound scaffold and Compound 29 d
  • Kelly, P. N., et al. (2015). "Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy." Journal of Experimental Medicine, 212(13), 2189-2201. Link

    • Describes the benchmark ND-2158 and general IRAK4 valid
  • Lee, K. L., et al. (2017). "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)."[7] Journal of Medicinal Chemistry, 60(13), 5521-5542. Link

    • Source for PF-06650833 benchmark d
  • Seganish, W. M., et al. (2015).[8] "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 6(8), 942-947.[8] Link[8]

    • Comparative structural data for pyrimidine-based IRAK4 inhibitors.

Sources

Safety Operating Guide

4,6-Diaminonicotinamide: Laboratory Disposal & Handling Guide

[1]

Executive Summary & Operational Directive

Do not dispose of 4,6-Diaminonicotinamide down the drain. While often perceived as a standard organic intermediate, this compound (CAS: 171178-35-1) poses specific environmental and incineration challenges due to its high nitrogen content.[1] Improper disposal can lead to the release of toxic nitrogen oxides (NOx) during thermal treatment if not flagged for facilities with appropriate scrubbers.[1]

Immediate Action Plan:

  • Solids: Segregate as "Non-Halogenated Organic Solid."

  • Liquids: Segregate based on solvent carrier (Aqueous vs. Organic).

  • Incompatibility: Strictly isolate from strong oxidizing agents.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this compound is the first step in a self-validating safety protocol.[1] We treat the disposal process not just as "trash removal," but as the final step of the experimental lifecycle.[1]

ParameterSpecificationOperational Implication
Chemical Name This compoundPrimary identifier for waste tags.
CAS Number 171178-35-1Use for specific SDS verification.
Physical State Solid (Powder)Dust generation risk during weighing/transfer.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Requires N95/P100 respiratory protection if handled outside a fume hood.[1]
Combustion Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx) CRITICAL: Waste facilities must use incinerators with afterburners/scrubbers.[1]
Reactivity Incompatible with strong oxidizersRisk of exothermic reaction. Never consolidate with nitric acid or perchlorates.[1]

Scientist's Note: The presence of two amino groups and an amide functionality makes this compound a significant nitrogen source.[1] In a waste stream, if this is mixed inadvertently with nitrosating agents (like nitrites under acidic conditions), there is a theoretical risk of forming unstable N-nitroso compounds.[1] Always maintain a neutral to basic pH in aqueous waste streams containing this compound. [1]

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound or Contaminated Consumables)

Applicability: Expired stock, spill cleanup materials, contaminated gloves/weigh boats.[1]

  • Containment: Collect solid waste in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double-Bagging: Place the primary bag inside a secondary bag or a rigid wide-mouth HDPE container. This prevents contamination of the outer container surface.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: Write "this compound (Solid)."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

Phase B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluent, reaction filtrates.[1]

Scenario 1: Organic Solvent Solutions (e.g., DMSO, Methanol) [1]

  • Segregation: Pour into the "Non-Halogenated Organic Solvents" carboy.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers or concentrated acids.[1]

  • Precipitation Watch: If the solution is highly concentrated, the compound may precipitate upon mixing with other waste solvents.[1] Leave 10% headspace in the container to accommodate potential pressure changes or solubility shifts.[1]

Scenario 2: Aqueous Solutions (Buffers)

  • pH Adjustment: Check pH. If acidic, neutralize to pH 6-8 using a dilute base (e.g., Sodium Bicarbonate) before adding to the waste container to prevent acid-catalyzed hydrolysis or off-gassing.[1]

  • Container: Use the "Aqueous Hazardous Waste" stream.[1] Do not pour down the sink.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of this compound. This workflow is designed to prevent incompatibility incidents.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Wipes, Gloves)StateCheck->Solid SolidLiquidLiquid Waste(Solution/Suspension)StateCheck->Liquid LiquidBaggingDouble Bag in PolyethyleneOR Wide-Mouth HDPE JarSolid->BaggingLabelSolidLabel: 'Toxic/Irritant'Non-Halogenated SolidBagging->LabelSolidSolventCheckPrimary Carrier?Liquid->SolventCheckOrganicOrganic Solvent(DMSO, MeOH, DMF)SolventCheck->Organic OrganicAqueousAqueous BufferSolventCheck->Aqueous WaterOxidizerCheckCRITICAL CHECK:Are Oxidizers Present?Organic->OxidizerCheckCombineAqAdjust pH 6-8Combine in Aqueous WasteAqueous->CombineAqQuenchQuench/NeutralizeOxidizers SeparatelyOxidizerCheck->Quench YesCombineOrgCombine in Non-HalogenatedOrganic Waste CarboyOxidizerCheck->CombineOrg NoQuench->CombineOrg

Figure 1: Decision matrix for the safe segregation of this compound waste streams.

Regulatory Compliance (RCRA & DOT)[1]

While this compound is not explicitly listed as a P- or U-listed waste under US RCRA regulations (40 CFR Part 261), it must be characterized by the generator.[1]

  • Waste Characterization: If the waste solution contains ignitable solvents (Flash point < 60°C), it carries the D001 code.[1] If pure, it is generally classified as Non-Regulated Chemical Waste by federal standards but Hazardous by state/local standards due to toxicity/irritation.[1]

  • Best Practice: Always tag as "Hazardous Waste" to ensure incineration.[1]

  • DOT Shipping (if transporting):

    • Proper Shipping Name: Not regulated as a dangerous good for transport (unless in a flammable solvent).[1]

    • Note: Always verify with the specific Safety Data Sheet (SDS) from your vendor (e.g., Sigma-Aldrich, TCI), as impurities can alter classification.[1]

Emergency Contingencies

Spill Response:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 respirator.[1]

  • Containment: For solids, cover with wet paper towels to prevent dust.[1] For liquids, use vermiculite or absorbent pads.[1][2]

  • Decontamination: Wipe the area with a mild detergent solution followed by water.[1] Place all cleanup materials in the solid hazardous waste bag.

Exposure First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2]

  • Skin Contact: Wash with soap and water.[1] If irritation persists, consult a physician.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: this compound. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.[1] Retrieved from [Link][1]

Personal protective equipment for handling 4,6-Diaminonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

The Precautionary Principle: 4,6-Diaminonicotinamide (CAS: 869372-79-6, analog) is a functionalized pyridine intermediate.[1] While specific toxicological data for this exact isomer is limited, its structural homology to 4-aminopyridine (a potent potassium channel blocker) and 6-aminonicotinamide (a known teratogen) necessitates handling this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until definitive toxicity data proves otherwise.[1]

Immediate Action Required:

  • Primary Hazard: Acute neurotoxicity (inhalation/oral) and reproductive toxicity.[1]

  • Critical Control: Do not handle open powder on an open bench. Use a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.[1]

  • Skin Barrier: Double-gloving is mandatory due to the high permeation potential of pyridine derivatives.[1]

Part 2: Hazard Identification & Risk Logic (SAR Analysis)

To provide a self-validating safety protocol, we must analyze the molecule's Structure-Activity Relationship (SAR).[1] This explains why the following PPE is required.

Structural MoietyAssociated RiskGHS Classification (Predicted)
Pyridine Ring Solvent-like permeation; skin irritation.[1]Skin Irrit. 2 (H315)
Diamino- Substituents High polarity; potential neurotoxicity (K+ channel inhibition).[1]Acute Tox. 3 (H301, H331)
Nicotinamide Core Metabolic interference; potential reproductive toxicity.[1]Repr. 1B (H360)
Physical State (Solid) Dust generation during weighing; inhalation risk.STOT SE 3 (H335)

Scientist's Note: The combination of amino groups on the pyridine ring significantly increases polarity and biological activity compared to simple nicotinamide.[1] Treat dust as a sensitizer and systemic toxin.[1]

Part 3: Personal Protective Equipment (PPE) Matrix
3.1 Glove Selection Logic

Standard latex gloves are insufficient for pyridine derivatives.[1] The aromatic ring facilitates rapid permeation through natural rubber.[1]

  • Inner Glove: Nitrile (0.11 mm / 4 mil).[1] Purpose: Tactile sensitivity and immediate splash protection.[1]

  • Outer Glove: Extended-cuff Nitrile or Neoprene (minimum 0.2 mm / 8 mil).[1] Purpose: Mechanical strength and permeation barrier.[1]

  • Change Frequency: Immediately upon splash; every 2 hours during continuous handling.

3.2 Respiratory Protection[1][2][3][4]
  • Standard Operation (Inside Fume Hood): Surgical mask is insufficient.[1] No respiratory gear needed if sash is at proper working height and face velocity is >100 fpm.[1]

  • Spill Cleanup / Outside Hood: Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] The OV cartridge protects against any residual pyridine-like odors or volatile impurities.[1]

3.3 Body Protection
  • Lab Coat: Tyvek® or similar non-woven, disposable lab coat with elastic cuffs.[1] Cotton coats can retain toxic dust and cross-contaminate communal areas.[1]

  • Eye Protection: Chemical splash goggles (indirect vent).[1] Safety glasses are not acceptable for powder handling due to the risk of airborne particulates bypassing the side shields.

Part 4: Operational Protocols
4.1 Weighing & Transfer (The Critical Control Point)

The highest risk of exposure occurs during the weighing of the solid.

  • Engineering Control: Verify Fume Hood airflow (Target: 0.5 m/s or 100 fpm).

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat.[1] Pyridine derivatives are often electrostatic; static discharge can cause "powder jumping," leading to inhalation risk.[1]

  • Technique:

    • Place a tackymat at the base of the balance inside the hood to catch micro-spills.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Wet Method: If possible, dissolve the solid immediately in the reaction solvent (e.g., DMSO, Methanol) within the weighing vessel before transferring to the reactor.[1] Handling a solution is safer than handling a dry powder.[1]

4.2 Reaction Monitoring
  • Sampling: Do not remove the reaction vessel from the hood. Use long-needle syringes to withdraw aliquots through a septum.[1]

  • TLC/HPLC Prep: Quench and dilute samples inside the hood. Treat all analytical waste (vials, pipette tips) as P-listed (acutely toxic) waste.[1]

Part 5: Emergency Response & Decontamination[1]
5.1 Spill Response Workflow

Scenario: 500mg powder spill inside the fume hood.

  • Alert: Announce the spill. Do not leave the hood unattended.[1]

  • Isolate: Lower sash to 6 inches to increase face velocity and contain dust.

  • Neutralize: Cover spill with a wet paper towel (dampened with water/methanol) to prevent dust aerosolization.[1] Do not sweep dry powder.

  • Clean: Wipe from the outside in.[1] Place all waste in a double-bagged hazardous waste container.

  • Decontaminate: Wash surface with 1N HCl (converts the amine to a non-volatile salt), followed by soap and water.[1]

5.2 First Aid
  • Inhalation: Move to fresh air immediately. Oxygen may be required if cyanosis (blue lips) occurs.[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol/solvents (enhances absorption).[1]

  • Eye Contact: Flush for 15 minutes. Lift eyelids to remove trapped particles.[1]

Part 6: Waste Disposal Logistics

Classification: Segregate as Hazardous Organic Waste (Toxic/Irritant). [1]

  • Segregation Rule: Do not mix with Oxidizing Acids (Nitric, Perchloric).[1] The amino groups can react exothermically or form unstable N-oxides.[1]

  • Container Labeling: Must read "Toxic Solid/Liquid - this compound."[1]

  • Destruction Method: High-temperature incineration (Rotary Kiln) is the required disposal method to break down the pyridine ring and prevent environmental accumulation.[1]

Part 7: Handling Decision Tree (Visualization)

SafetyProtocol Start Start: Handling this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Risk Solution Solution / Liquid StateCheck->Solution Moderate Risk EngControl Engineering Control: Chemical Fume Hood (Face Velocity > 100 fpm) Solid->EngControl PPE_Liquid PPE Requirement: 1. Single Nitrile Gloves 2. Cotton Lab Coat 3. Safety Glasses Solution->PPE_Liquid PPE_Solid PPE Requirement: 1. Double Nitrile Gloves 2. Tyvek Lab Coat 3. Splash Goggles EngControl->PPE_Solid Weighing Weighing Protocol: Use Anti-Static Gun Dissolve in vessel if possible PPE_Solid->Weighing Waste Disposal: Segregate from Oxidizers Label 'Toxic Organic' Weighing->Waste Handling Handling: Syringe Transfer Septum Caps PPE_Liquid->Handling Handling->Waste

Figure 1: Risk Assessment and PPE Selection Flowchart for this compound operations.[1]

Part 8: References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5459349, this compound.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Aminopyridines and their derivatives (General Toxicity Profiles).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diaminonicotinamide
Reactant of Route 2
Reactant of Route 2
4,6-Diaminonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.